molecular formula C8H8Cl2O4S2 B3033039 4,6-Dimethylbenzene-1,3-disulfonyl dichloride CAS No. 7338-26-3

4,6-Dimethylbenzene-1,3-disulfonyl dichloride

Cat. No.: B3033039
CAS No.: 7338-26-3
M. Wt: 303.2 g/mol
InChI Key: RRCFMPZTPWMGJB-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-disulfonyl Dichloride ( 7338-26-3) is an organic compound with the molecular formula C8H8Cl2O4S2 and a molecular weight of 303.18 g/mol . This benzene-1,3-disulfonyl dichloride derivative is characterized by two methyl substituents at the 4 and 6 positions, which influence its electronic and steric properties, making it a valuable building block in chemical synthesis . As a bis-electrophile, it possesses two sulfonyl chloride functional groups that are highly reactive towards nucleophiles, facilitating its use in nucleophilic substitution reactions to create a variety of sulfonamide and sulfonate derivatives . While the specific mechanistic pathways are dependent on the target reaction, its fundamental role is as a versatile chemical synthon. Patent literature indicates its research application as a key intermediate in the synthesis of novel chemical entities, including phenyl mTORC inhibitors and bissulfonamides investigated for the treatment of hyperlipidemia . The compound requires proper storage at 2-8°C to maintain its stability and reactivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCFMPZTPWMGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607539
Record name 4,6-Dimethylbenzene-1,3-disulfonyl dichloride
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Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7338-26-3
Record name 4,6-Dimethyl-1,3-benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7338-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylbenzene-1,3-disulfonyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1][2]

Executive Summary

4,6-Dimethylbenzene-1,3-disulfonyl dichloride (CAS 7338-26-3 ) is a highly reactive bifunctional sulfonyl chloride derivative of m-xylene.[1][2] It serves as a critical building block in the synthesis of polysulfonamides, cross-linking agents, and pharmacological inhibitors targeting enzymes such as carbonic anhydrase. Its structural rigidity, combined with the steric influence of the methyl groups, offers unique regiochemical control compared to the unsubstituted benzene-1,3-disulfonyl dichloride.

Chemical Identity & Characterization

This compound is defined by the presence of two sulfonyl chloride groups positioned para to the methyl substituents on the benzene ring, maximizing symmetry and stability.

PropertyData
Chemical Name 4,6-Dimethylbenzene-1,3-disulfonyl dichloride
CAS Number 7338-26-3
Synonyms m-Xylene-4,6-disulfonyl chloride; 1,3-Benzenedisulfonyl dichloride, 4,6-dimethyl-
Molecular Formula C₈H₈Cl₂O₄S₂
Molecular Weight 303.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in dichloromethane (DCM), chloroform, THF, ethyl acetate.[1][2][3] Hydrolyzes in water.
Reactivity Profile Moisture-sensitive; violent reaction with strong bases and amines.
Structural Analysis

The 1,3-dimethyl substitution pattern (m-xylene) directs electrophilic substitution to the 4 and 6 positions.

  • Position 2 : Sterically hindered (sandwiched between two methyl groups).

  • Position 5 : Meta to both methyl groups (electronically less favored).

  • Positions 4 & 6 : Ortho/Para to methyl groups (electronically activated and sterically accessible).

Synthesis & Production

The industrial and laboratory synthesis of 4,6-dimethylbenzene-1,3-disulfonyl dichloride is achieved via the chlorosulfonation of m-xylene. This process utilizes chlorosulfonic acid (

Reaction Mechanism[4]
  • First Sulfonation : m-Xylene reacts with

    
     to form m-xylene-4-sulfonic acid.
    
  • Second Sulfonation : Under elevated temperatures and excess acid, a second sulfonic acid group is introduced at the 6-position.

  • Conversion to Chloride : The sulfonic acid intermediates are converted to sulfonyl chlorides by the excess chlorosulfonic acid (or with added thionyl chloride,

    
    ).
    
Synthetic Pathway Diagram

SynthesisXylenem-Xylene(1,3-Dimethylbenzene)MonoIntermediate:m-Xylene-4-sulfonic acidXylene->Mono Electrophilic Subst.(0-20°C)CSAChlorosulfonic Acid(Excess, >4 eq.)CSA->MonoProductProduct:4,6-Dimethylbenzene-1,3-disulfonyl dichlorideCSA->ProductMono->Product 2nd Sulfonation& Chlorination(80-120°C)ByprodByproducts:H2SO4, HClProduct->ByprodElimination

Figure 1: Stepwise chlorosulfonation pathway converting m-xylene to the 4,6-disulfonyl dichloride derivative.

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard chlorosulfonation methodologies for activated aromatics.

  • Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to an acid gas scrubber (NaOH trap).

  • Reagent Addition : Charge the flask with Chlorosulfonic acid (6.0 equivalents) . Cool to 0-5°C using an ice bath.

  • Substrate Addition : Add m-Xylene (1.0 equivalent) dropwise over 1-2 hours. Maintain internal temperature <10°C to prevent uncontrolled exotherms.

  • Heating : Once addition is complete, remove the ice bath. Slowly ramp the temperature to 100-110°C . Stir for 4-6 hours. Evolution of HCl gas will be observed.[4]

  • Quenching : Cool the reaction mixture to room temperature. Pour the reaction mass carefully onto crushed ice (approx. 10x weight of reactants) with vigorous stirring. Caution: Violent reaction.

  • Isolation : The product will precipitate as a solid. Filter the solid or extract with dichloromethane (DCM).

  • Purification : Wash the organic layer with cold water and brine. Dry over anhydrous

    
    . Recrystallize from chloroform/hexane if necessary.
    

Applications in Drug Discovery & Materials

The bifunctional nature of 4,6-dimethylbenzene-1,3-disulfonyl dichloride allows it to serve as a "linchpin" in molecular design.

A. Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the primary class of CAIs. This scaffold allows for the synthesis of bis-sulfonamides , which can span the active site of metalloenzymes or induce dimerization of target proteins.

  • Reaction : Reacting the dichloride with ammonia or primary amines yields disulfonamides (

    
    ).
    
  • Utility : Used to synthesize libraries of 1,3-benzenedisulfonamide derivatives for screening against CA isoforms IX and XII (cancer targets).

B. SuFEx Click Chemistry

Similar to its parent compound, this derivative is a candidate for Sulfur-Fluoride Exchange (SuFEx) chemistry. Converting the chloride to fluoride (

C. Polymer Cross-Linking

In material science, it acts as a cross-linker for polysulfones and polyamines, introducing rigid aromatic segments that enhance thermal stability and solvent resistance.

Derivatization Workflow

DerivatizationStart4,6-Dimethylbenzene-1,3-disulfonyl dichlorideSulfonamideBis-SulfonamideScaffoldStart->Sulfonamide + Excess Amine(Drug Discovery)PolymerPolysulfonamideNetworkStart->Polymer + Diamine(Materials Sci)AminePrimary Amine(R-NH2)Amine->SulfonamideBaseBase(Pyridine/TEA)Base->SulfonamideHCl Scavenger

Figure 2: Divergent synthetic utility of the scaffold in medicinal and polymer chemistry.

Safety & Handling

  • Corrosivity : Causes severe skin burns and eye damage (GHS Category 1B).

  • Water Reactivity : Reacts violently with water to produce hydrochloric acid and sulfonic acids.

  • Storage : Store under inert atmosphere (Nitrogen/Argon) in a refrigerator (2-8°C).

  • PPE : Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. All operations must be performed in a fume hood.

References

  • BLD Pharm . (n.d.). 4,6-Dimethylbenzene-1,3-disulfonyl dichloride Product Page. Retrieved from

  • GuideChem . (n.d.). 1,3-Benzenedisulfonyl dichloride, 4,6-dimethyl- CAS 7338-26-3.[1][2][3][5] Retrieved from

  • PubChem . (n.d.).[6] Benzene-1,3-disulfonyl dichloride (Parent Compound Data). National Library of Medicine. Retrieved from

  • Organic Syntheses . (1921).[4] Benzenesulfonyl chloride (General Chlorosulfonation Protocol). Org. Synth. 1, 21. Retrieved from

Chemical properties of 4,6-dimethyl-1,3-benzenedisulfonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,6-dimethyl-1,3-benzenedisulfonyl dichloride , a specialized electrophilic scaffold used in medicinal chemistry and polymer science.

CAS Registry Number: 7338-26-3 Common Aliases: m-Xylene-4,6-disulfonyl chloride; 4,6-Di(chlorosulfonyl)-m-xylene[1]

Executive Summary

4,6-Dimethyl-1,3-benzenedisulfonyl dichloride is a rigid, bifunctional organosulfur compound derived from m-xylene. Characterized by its high symmetry and dual electrophilic sulfonyl chloride groups, it serves as a critical "stapling" reagent in medicinal chemistry and a monomer in high-performance polymer synthesis. Unlike its unsubstituted parent (1,3-benzenedisulfonyl dichloride), the presence of methyl groups at the 4 and 6 positions introduces steric constraints that can enhance the selectivity of nucleophilic attacks and improve the solubility of resulting derivatives in organic media. This guide details its physicochemical properties, synthesis protocols, and reactivity profile.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The molecule features a benzene core substituted with two methyl groups and two sulfonyl chloride moieties. The methyl groups are located at the 4 and 6 positions, while the sulfonyl chlorides occupy the 1 and 3 positions. This arrangement creates a highly symmetric, electron-deficient aromatic system.

Table 1: Physicochemical Specifications
PropertyValue / Description
Molecular Formula C₈H₈Cl₂O₄S₂
Molecular Weight 303.18 g/mol
Physical State Crystalline Solid
Color White to off-white / light cream
Solubility Soluble in DCM, CHCl₃, THF, Acetone; Hydrolyzes in Water
Reactivity Highly electrophilic; moisture sensitive
Storage Conditions Inert atmosphere (N₂/Ar), <25°C, Desiccated

Synthesis & Production Mechanism[12][13][14]

The industrial and laboratory synthesis of 4,6-dimethyl-1,3-benzenedisulfonyl dichloride is achieved through the chlorosulfonation of m-xylene . This reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

Mechanistic Insight[15][16]
  • Regioselectivity: m-Xylene (1,3-dimethylbenzene) has activated positions at 2, 4, 5, and 6. The 4 and 6 positions are ortho to one methyl group and para to the other, making them the most nucleophilic sites. The 2-position is sterically hindered (sandwiched between two methyls), and the 5-position is meta to both activators. Consequently, sulfonation occurs predominantly at C4 and C6.

  • Reagent Choice: Chlorosulfonic acid (

    
    ) serves as both the solvent and the reagent, acting as a source of the electrophilic sulfonium ion.
    
Experimental Protocol: Chlorosulfonation of m-Xylene

Note: This protocol involves corrosive reagents and must be performed in a fume hood.

Reagents:

  • m-Xylene (1.0 eq)

  • Chlorosulfonic acid (Excess, typically 6-10 eq)

  • Thionyl chloride (Optional, to convert any sulfonic acid byproducts to chlorides)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Addition: Charge the flask with Chlorosulfonic acid. Cool to 0–5°C using an ice bath.

  • Reaction: Add m-Xylene dropwise over 1-2 hours, maintaining the internal temperature below 10°C to prevent uncontrolled exotherms.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 100–120°C and stir for 4–6 hours. Evolution of HCl gas will be observed.[2]

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the reaction mass onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash extensively with cold water to remove residual acid, and dry under vacuum.

  • Purification: Recrystallize from a non-polar solvent (e.g., CCl₄ or Hexane/CHCl₃ mix) to obtain pure crystals.

Visualization: Synthesis Pathway

Synthesis mXylene m-Xylene (1,3-Dimethylbenzene) Intermediate Intermediate: m-Xylene-4-sulfonic acid mXylene->Intermediate 1st Sulfonation (Kinetic Control) ClSO3H Chlorosulfonic Acid (Excess, Heat) ClSO3H->Intermediate Product 4,6-Dimethyl-1,3- benzenedisulfonyl dichloride Intermediate->Product 2nd Sulfonation (Thermodynamic Driving)

Caption: Step-wise electrophilic aromatic substitution converting m-xylene to the disulfonyl dichloride product.

Reactivity Profile & Chemical Transformations[17]

The utility of 4,6-dimethyl-1,3-benzenedisulfonyl dichloride lies in its ability to act as a rigid cross-linker . It reacts readily with nucleophiles containing active hydrogen atoms (amines, alcohols, thiols).

Key Reactions
A. Sulfonamide Formation (Aminolysis)

This is the most common application in drug discovery. The chloride is displaced by primary or secondary amines.

  • Conditions: Basic conditions (Et₃N, Pyridine, or K₂CO₃) in aprotic solvents (DCM, THF).

  • Utility: Synthesis of bis-sulfonamides, which are investigated as enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

B. Esterification (Sulfo-ester Formation)

Reaction with alcohols yields sulfonate esters.[3]

  • Conditions: Pyridine or aqueous NaOH (Schotten-Baumann conditions).

  • Utility: Creating leaving groups or cross-linking polymer chains containing hydroxyl groups.

C. Friedel-Crafts Sulfonylation

In the presence of Lewis acids (


), it can react with aromatics to form diaryl sulfones.
  • Utility: Synthesis of high-performance sulfone polymers (e.g., polysulfones).

Visualization: Reactivity Map

Reactivity Core 4,6-Dimethyl-1,3- benzenedisulfonyl dichloride Sulfonamide Bis-Sulfonamides (Stable Linkers) Core->Sulfonamide + Base Ester Sulfonate Esters (Cross-linked Polymers) Core->Ester + Base Acid m-Xylene-4,6- disulfonic Acid Core->Acid pH < 7 Amine Primary/Secondary Amines (R-NH2) Amine->Sulfonamide Alcohol Alcohols (R-OH) Alcohol->Ester Water Water (Hydrolysis) Water->Acid

Caption: Divergent synthesis pathways from the central disulfonyl dichloride scaffold.

Applications in Research & Development

Medicinal Chemistry: The "Rigid Spacer"

In Fragment-Based Drug Design (FBDD), this molecule is used to link two pharmacophores. The benzene ring provides a rigid spacer, while the methyl groups restrict rotation around the S-C bonds, potentially locking the attached ligands into a bioactive conformation.

  • Target Classes: Protease inhibitors, Carbonic anhydrase inhibitors.

Polymer Science: Polysulfonamides

Reaction with diamines (e.g., 1,6-hexanediamine) yields polysulfonamides.

  • Properties: These polymers exhibit high thermal stability and resistance to hydrolysis due to the steric shielding provided by the ortho-methyl groups.

Handling & Safety Protocols

Signal Word: DANGER (Corrosive)

  • Moisture Sensitivity: The compound reacts violently with water to produce HCl gas and sulfonic acids. Always handle in a dry box or under an inert atmosphere (Nitrogen/Argon).

  • PPE Requirements:

    • Eyes: Chemical splash goggles + Face shield.

    • Skin: Nitrile gloves (double gloving recommended) and lab coat.

    • Respiratory: Use in a certified chemical fume hood.

  • Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime, then sweep up into a chemical waste container.

References

  • Organic Syntheses. (1921).[2] Benzenesulfonyl chloride (General Procedure for Chlorosulfonation).[2] Org. Synth. 1921, 1,[4] 21. Retrieved from [Link]

  • PubChem. (n.d.).[5] 1,3-Benzenedisulfonyl dichloride (Parent Compound Data).[6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Distinguishing Isomeric Scaffolds: A Comparative Analysis of 2,4-Dimethyl- and 4,6-Dimethyl-1,3-Benzenedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzenedisulfonyl dichlorides are powerful bifunctional reagents widely utilized as cross-linking agents and key synthetic intermediates in the fields of polymer chemistry, materials science, and drug development. The substitution pattern on the benzene ring profoundly influences the reactivity and utility of these molecules. This technical guide provides an in-depth analysis of two constitutional isomers derived from m-xylene: 2,4-dimethyl-1,3-benzenedisulfonyl dichloride and 4,6-dimethyl-1,3-benzenedisulfonyl dichloride. We will explore how the subtle difference in the placement of two methyl groups dictates the steric and electronic environment of the dual sulfonyl chloride functionalities, leading to distinct reactivity profiles and, consequently, divergent applications. This guide will serve as a resource for researchers seeking to leverage the unique properties of these isomers for the rational design of complex molecules and advanced materials.

Introduction: The Role of Bifunctional Sulfonyl Chlorides

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its high reactivity as an electrophile.[1] The sulfur atom, rendered electron-deficient by three electronegative neighbors (two oxygen atoms and a chlorine atom), is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1] This reactivity allows for the robust formation of stable sulfonamides and sulfonate esters, moieties that are integral to a vast number of pharmaceuticals and functional materials.[2]

When two sulfonyl chloride groups are present on a single aromatic scaffold, as in benzenedisulfonyl dichlorides, the molecule becomes a bifunctional building block. These reagents are invaluable for applications requiring the linkage of two molecular entities, such as in the synthesis of polymers, the formation of macrocycles, or the creation of cross-linked hydrogels for drug delivery.[3][4] The true synthetic elegance of these linkers, however, emerges when their reactivity can be precisely controlled. By introducing substituents onto the benzene ring, it is possible to create isomers with non-equivalent reactive sites, opening the door to sequential and selective chemical transformations.

This guide focuses on two such isomers: 2,4-dimethyl-1,3-benzenedisulfonyl dichloride and 4,6-dimethyl-1,3-benzenedisulfonyl dichloride. While sharing the same molecular formula, their distinct substitution patterns create fundamentally different synthetic tools: one an asymmetric linker with differential reactivity, the other a symmetric linker with equivalent reactive sites.

Structural Analysis and Synthesis

The key to understanding the divergent properties of these isomers lies in their molecular architecture. Both compounds are synthesized via the electrophilic chlorosulfonation of m-xylene (1,3-dimethylbenzene). The two methyl groups on the starting material are ortho-, para-directing activators, meaning they direct incoming electrophiles (like the chlorosulfonyl group) primarily to the 2-, 4-, and 6-positions. Disubstitution logically leads to the formation of the 2,4- and 4,6-disulfonylated products.[5]

Synthesis m_xylene m-Xylene chlorosulfonic_acid + 2 ClSO3H m_xylene->chlorosulfonic_acid isomer_2_4 2,4-dimethyl-1,3-benzenedisulfonyl dichloride (Asymmetric) chlorosulfonic_acid->isomer_2_4 Chlorosulfonation isomer_4_6 4,6-dimethyl-1,3-benzenedisulfonyl dichloride (Symmetric) chlorosulfonic_acid->isomer_4_6 Chlorosulfonation

Caption: General synthesis pathway from m-xylene.

The Asymmetric Isomer: 2,4-Dimethyl-1,3-benzenedisulfonyl Dichloride

In this isomer, the two sulfonyl chloride groups exist in distinct steric environments. The sulfonyl chloride at the C1 position is flanked by a sterically demanding methyl group at the C2 position. In contrast, the sulfonyl chloride at the C3 position is adjacent to a less bulky hydrogen atom at the C4 position (with the methyl group being further away). This asymmetry is the most critical feature of the molecule.

The Symmetric Isomer: 4,6-Dimethyl-1,3-benzenedisulfonyl Dichloride

Here, the molecule possesses a C2 axis of symmetry. Both sulfonyl chloride groups (at C1 and C3) experience an identical steric environment, each being flanked by a hydrogen atom on one side and a methyl group on the other (at C6 and C4, respectively). This symmetry renders the two reactive sites chemically equivalent.

Structures cluster_24 2,4-Dimethyl-1,3-benzenedisulfonyl dichloride cluster_46 4,6-Dimethyl-1,3-benzenedisulfonyl dichloride s24 l24 Note the sterically hindered group at C1 (arrow). s46 l46 Note the equivalent steric environments.

Caption: Chemical structures of the asymmetric (left) and symmetric (right) isomers.

Comparative Physicochemical and Spectroscopic Properties

While specific experimental data for these exact isomers is sparse, we can predict their properties based on their structures and data from analogous compounds like 1,3-benzenedisulfonyl dichloride (m.p. 57-60 °C)[6] and 2,4-dimethylbenzenesulfonyl chloride (m.p. 28-33 °C).

Property2,4-Dimethyl-1,3-benzenedisulfonyl dichloride4,6-Dimethyl-1,3-benzenedisulfonyl dichloride
Synonym Asymmetric IsomerSymmetric Isomer
Molecular Formula C₈H₈Cl₂O₄S₂C₈H₈Cl₂O₄S₂
Molecular Weight 303.18 g/mol 303.18 g/mol
Appearance Expected to be a low-melting solid or crystalline powder.Expected to be a crystalline solid, likely with a higher melting point than the 2,4-isomer due to greater symmetry allowing for more efficient crystal packing.
Solubility Soluble in common organic solvents (DCM, Chloroform, THF); reacts with protic solvents (water, alcohols).Soluble in common organic solvents (DCM, Chloroform, THF); reacts with protic solvents (water, alcohols).
¹H NMR (Predicted) Two singlets for the methyl groups. Two singlets for the aromatic protons.One singlet for the two equivalent methyl groups. Two singlets for the aromatic protons.
¹³C NMR (Predicted) Eight distinct signals for the aromatic carbons. Two distinct signals for the methyl carbons.Four distinct signals for the aromatic carbons due to symmetry. One signal for the two equivalent methyl carbons.
Key Feature Asymmetric: Two sulfonyl chloride groups with different steric hindrance and reactivity.Symmetric: Two sulfonyl chloride groups with equivalent steric hindrance and reactivity.

Reactivity and Mechanistic Consequences of Isomerism

The primary difference between the two isomers is their reactivity profile, which is a direct consequence of steric hindrance.[7]

Differential Reactivity of the 2,4-Isomer

The C1-SO₂Cl group in the 2,4-isomer is subject to significant steric hindrance from the adjacent methyl group at C2. This "ortho effect" physically impedes the trajectory of an incoming nucleophile, increasing the activation energy for the reaction at this site.[8][9] The C3-SO₂Cl group, lacking an ortho substituent, is far more accessible.

This differential accessibility allows for selective monofunctionalization under carefully controlled conditions. By using a stoichiometric amount of a nucleophile at low temperatures, the reaction will overwhelmingly favor the more accessible C3 position. This generates a monosubstituted intermediate that can then be reacted with a different nucleophile, often under more forcing conditions (e.g., higher temperature) to overcome the steric barrier at the C1 position.

Reactivity start 2,4-Isomer step1 React with Nucleophile A (1 eq, low temp) start->step1 intermediate Mono-substituted Intermediate (Reaction at C3) step1->intermediate step2 React with Nucleophile B (excess, high temp) intermediate->step2 product Asymmetric Product A-S-Ar-S-B step2->product

Caption: Logical workflow for the selective functionalization of the asymmetric 2,4-isomer.

Uniform Reactivity of the 4,6-Isomer

In the 4,6-isomer, both sulfonyl chloride groups are sterically and electronically equivalent. Therefore, they exhibit nearly identical reactivity. This isomer is the reagent of choice when the goal is to create a symmetrical product . When reacted with two or more equivalents of a nucleophile, it will readily undergo disubstitution to link two molecules together. It is an ideal cross-linking agent for producing materials with a uniform and predictable network structure.[10]

Applications in Research and Drug Development

The distinct reactivity profiles of these isomers make them suitable for different strategic applications.

  • Symmetric 4,6-Isomer:

    • Polymer Chemistry: Used as a cross-linking agent to create uniform polymer networks, hydrogels, and resins with consistent physical properties.[11]

    • Symmetrical Ligand Synthesis: Ideal for preparing C₂-symmetric molecules, which are common motifs in chiral ligands for asymmetric catalysis.

    • Drug Discovery: Can be used to create symmetrical dimeric drug conjugates where two molecules of a pharmacophore are linked to a central scaffold.

  • Asymmetric 2,4-Isomer:

    • Combinatorial Chemistry: Enables the sequential addition of different building blocks to a central scaffold, facilitating the creation of diverse molecular libraries.

    • Synthesis of Complex Molecules: Allows for the construction of unsymmetrical molecules where two different functional groups or molecular fragments must be linked by the same core.

    • PROTACs and Molecular Glues: The ability to sequentially add two different moieties makes it a potentially valuable linker for constructing bifunctional molecules like proteolysis-targeting chimeras (PROTACs), which require distinct warhead and E3 ligase-binding elements.

Experimental Protocols

Safety Precaution: All sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions often generate HCl gas, which must be neutralized or vented appropriately.[1]

Protocol 1: Synthesis of a Symmetrical Disulfonamide using 4,6-Dimethyl-1,3-Benzenedisulfonyl Dichloride

This protocol describes a typical procedure for creating a symmetrical product.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (2.2 equivalents) and an anhydrous aprotic solvent such as dichloromethane (DCM). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the 4,6-dimethyl-1,3-benzenedisulfonyl dichloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Selective Monofunctionalization of 2,4-Dimethyl-1,3-Benzenedisulfonyl Dichloride

This protocol outlines a strategy to exploit the differential reactivity of the asymmetric isomer.

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, dissolve the 2,4-dimethyl-1,3-benzenedisulfonyl dichloride (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: Cool the solution to -20 °C or lower using a dry ice/acetone bath. In a separate syringe, prepare a solution of the first nucleophile (Nucleophile A, 0.95 equivalents) and a non-nucleophilic base (1.0 equivalent) in anhydrous DCM. Add this solution to the reaction mixture extremely slowly (e.g., over 1-2 hours) using a syringe pump to maintain a low concentration of the nucleophile and favor reaction at the more reactive C3 site.

  • Reaction & Monitoring: Maintain the low temperature and stir for several hours. Carefully monitor the reaction by TLC or LC-MS to maximize the formation of the mono-adduct and minimize the di-adduct.

  • Intermediate Stage: Once optimal conversion to the mono-adduct is achieved, the reaction can be worked up as in Protocol 1 to isolate the intermediate. Alternatively, for a one-pot procedure, the second nucleophile (Nucleophile B, 1.5 equivalents) and additional base (1.5 equivalents) can be added directly to the cold reaction mixture.

  • Second Reaction: After the addition of Nucleophile B, the reaction temperature can be slowly raised to room temperature or gently heated (e.g., 40 °C) to drive the reaction to completion at the sterically hindered C1 site.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final unsymmetrical product.

Workflow cluster_protocol1 Protocol 1: Symmetrical Synthesis cluster_protocol2 Protocol 2: Asymmetric Synthesis p1_setup 1. Dissolve Amine (2.2 eq) & Base (2.5 eq) in DCM p1_add 2. Cool to 0°C. Add 4,6-isomer (1.0 eq) dropwise p1_setup->p1_add p1_react 3. Warm to RT, stir 2-4h p1_add->p1_react p1_workup 4. Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) p1_react->p1_workup p1_purify 5. Dry, Concentrate & Purify (Recrystallization/Column) p1_workup->p1_purify p2_setup 1. Dissolve 2,4-isomer (1.0 eq) in DCM p2_add1 2. Cool to -20°C. Slowly add Nuc. A (0.95 eq) & Base (1.0 eq) p2_setup->p2_add1 p2_react1 3. Stir at low temp, monitor formation of mono-adduct p2_add1->p2_react1 p2_add2 4. Add Nuc. B (1.5 eq) & Base (1.5 eq) p2_react1->p2_add2 p2_react2 5. Warm to RT or heat to complete reaction p2_add2->p2_react2 p2_workup 6. Aqueous Work-up & Purify p2_react2->p2_workup

Caption: Comparative experimental workflows for symmetrical and asymmetrical synthesis.

Conclusion

The distinction between 2,4-dimethyl- and 4,6-dimethyl-1,3-benzenedisulfonyl dichloride is a compelling example of how subtle isomeric changes lead to profound functional differences. The symmetric 4,6-isomer serves as a reliable and predictable cross-linking agent, ideal for creating uniform materials and symmetrical molecules. In contrast, the asymmetric 2,4-isomer is a more nuanced synthetic tool, offering the potential for selective, sequential reactions due to the differential steric hindrance at its two reactive centers. For the medicinal chemist and materials scientist, understanding this difference is paramount. It allows for the selection of the correct isomeric tool for the task at hand, enabling the rational and efficient synthesis of molecules with precisely tailored architectures and functions.

References

  • ResearchGate (n.d.). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides.
  • Zhu, C., et al. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Wikipedia (n.d.). m-Xylene. Wikipedia. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) (n.d.). Elimination and addition reactions. Part 37. A comparative study of electronic, steric, and solvent effects upon reactivity in additions of benzenesulphenyl chloride to alkenes.
  • Dubey, D. K., et al. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides.
  • RSC Publishing (n.d.). Polymer Chemistry.
  • Kang, K. S., et al. (2022). Sulfenyl Chlorides: An Alternative Monomer Feedstock from Elemental Sulfur for Polymer Synthesis. University of Arizona.
  • Patsnap (2018). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Eureka.
  • MDPI (2024). Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5.
  • ResearchGate (2005).
  • Fernández, I., & Bickelhaupt, F. M. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC.
  • Wikipedia (n.d.). Steric effects. Wikipedia. Retrieved from [Link]

  • BenchChem (n.d.). 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | 70269-54-4.
  • Guidechem (2022).
  • ResearchGate (n.d.). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid.
  • Canadian Journal of Chemistry (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
  • PMC (2025). A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene.
  • PubChem (n.d.). 1,3-Benzenedisulfonyl dichloride. Retrieved from [Link]

  • PubMed (2025). Part II: The Influence of Crosslinking Agents on the Properties and Colon-Targeted Drug Delivery Efficacy of Dextran-Based Hydrogels.
  • Organic Syntheses (n.d.). Benzenesulfonyl chloride.
  • Carl ROTH - International (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
  • ResearchGate (n.d.). Effect of crosslinking agents on chitosan microspheres in controlled release of diclofenac sodium.
  • ResearchGate (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • CymitQuimica (n.d.). CAS 671-89-6: 4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride.
  • PubMed (2007).
  • PMC (n.d.).
  • PMC (n.d.).
  • CymitQuimica (n.d.). CAS 585-47-7: 1,3-Benzenedisulfonyl dichloride.
  • ChemicalBook (2026). 4-AMINO-6-CHLORO-BENZENE-1,3-DISULFONYL DICHLORIDE.
  • MDPI (2025).
  • Google Patents (n.d.). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
  • ChemicalBook (n.d.). DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum.
  • ResearchGate (2020).
  • Chemistry Steps (2023). DEPT NMR: Signals and Problem Solving.

Sources

Technical Assessment and Sourcing Strategy: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride

[1]

CAS: 7338-26-3 | Formula: C₈H₈Cl₂O₄S₂ | MW: 303.18 g/mol Synonyms: m-Xylene-4,6-disulfonyl dichloride; 1,3-Dimethylbenzene-4,6-disulfonyl dichloride

Executive Summary

4,6-Dimethylbenzene-1,3-disulfonyl dichloride is a critical bifunctional electrophile used primarily as a scaffold in the synthesis of polysulfonamides and complex medicinal chemistry targets (e.g., diuretics, carbonic anhydrase inhibitors).[1] Its utility lies in its structural symmetry and the steric influence of the meta-methyl groups, which can modulate the reactivity of the sulfonyl chloride moieties.[2][3]

However, sourcing this compound presents specific challenges:

  • Hydrolytic Instability: Like all sulfonyl chlorides, it degrades to the corresponding sulfonic acid upon exposure to atmospheric moisture, a process accelerated by the electron-donating methyl groups.[2][3]

  • Impurity Profile: Commercial batches frequently contain the mono-sulfonyl chloride (incomplete chlorosulfonation) or regioisomers (2,4-disulfonyl), which can ruin stoichiometry in polymerization or library synthesis.[2][3]

  • CAS Confusion: It is frequently misidentified in databases.[2][3] The correct CAS is 7338-26-3 , though it is often chemically conflated with its parent acid or non-methylated analogs (e.g., benzene-1,3-disulfonyl dichloride, CAS 585-47-7).[1]

This guide provides a validated framework for sourcing, characterizing, and handling this reagent to ensure experimental reproducibility.

Chemical Profile & Critical Quality Attributes (CQAs)

To validate a supplier, you must first understand the molecule's failure modes.[2][3]

AttributeSpecification TargetTechnical Rationale
Appearance White to off-white crystalline solidYellowing or liquefaction indicates hydrolysis (formation of HCl and sulfonic acid).[1]
Purity (HPLC) > 97.0% (Area %)Impurities >3% (specifically mono-chlorides) act as chain terminators in polymer synthesis.[2][3]
Identity (¹H-NMR) Confirmed symmetryMust show specific singlet/quartet patterns. Lack of symmetry indicates the 2,4-isomer or mono-substitution.[1][2]
Water Content < 0.1% (Karl Fischer)Critical.[2][3] Water reacts violently, liberating HCl and degrading the reagent in situ.[2][3]
Solubility Clear in DCM/THFTurbidity implies the presence of insoluble sulfonic acid hydrolysis products.[2][3]

Synthesis & Impurity Origin Analysis

Understanding the synthesis route allows you to predict the impurities present in a supplier's batch.[2][3] The standard industrial route is the chlorosulfonation of m-xylene .[2][3]

Reaction Pathway & Impurities

The reaction involves treating m-xylene with excess chlorosulfonic acid (

23
  • Primary Product: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride (Thermodynamically favored due to directing effects).[1][2]

  • Impurity A (Incomplete Reaction): 2,4-Dimethylbenzenesulfonyl chloride (Mono-sulfonyl).[3]

  • Impurity B (Hydrolysis): 4,6-Dimethylbenzene-1,3-disulfonic acid (Generated by moisture).[1][2]

  • Impurity C (Isomer): 2,4-Dimethylbenzene-1,5-disulfonyl dichloride (Sterically hindered, rare but possible).[2]

Visualization: Synthesis & Impurity Logic

SynthesisPathm_xylenem-Xylene(Starting Material)reactionChlorosulfonation(xs ClSO3H, Heat)m_xylene->reactiontargetTARGET:4,6-Dimethylbenzene-1,3-disulfonyl dichloridereaction->targetMajor Product(Para/Ortho directed)monoIMPURITY A:Mono-sulfonyl chloride(Incomplete Rxn)reaction->monoInsufficientTime/ReagentisomerIMPURITY C:2,4-Isomer(Regio-defect)reaction->isomerMinor PathwayacidIMPURITY B:Disulfonic Acid(Hydrolysis)target->acidMoistureExposure

Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that "Impurity B" (Acid) is the most common storage-related failure mode.[2]

Supplier Landscape & Evaluation

Do not rely on a single catalog number. Suppliers are categorized by their role in the supply chain.

Tier 1: Validated Catalog Suppliers (High Reliability)

These vendors typically perform in-house QC and repackaging under inert atmospheres.[2][3]

  • BLD Pharm: Catalog BD138358 .[2][3] Explicitly lists CAS 7338-26-3. Known for reliable stock of sulfonyl chlorides.[2][3]

  • TCI Chemicals: Often lists under "m-Xylene-..." nomenclature.[2] High purity standards (>98%).

  • Sigma-Aldrich (Merck): Likely available through "Rare Chemicals" or "Building Block" libraries.[2][3] Expensive but high documentation standards.

Tier 2: Bulk Synthesis Houses (For >100g Scale)
  • Enamine: Excellent for building blocks.[2][3] They synthesize on demand if out of stock.[2][3]

  • WuXi AppTec: Best for kg-scale custom synthesis if the catalog supply is insufficient.[3]

Sourcing Strategy
  • Initial Screen: Order 1g samples from two different suppliers (e.g., BLD and TCI).

  • The "White Solid" Test: If the product arrives as a sticky yellow paste or liquid, reject immediately.[2][3] It has hydrolyzed.[2][3]

  • CAS Verification: Ensure the Certificate of Analysis (CoA) specifically matches 7338-26-3 .[2][3] Beware of CAS 585-47-7 (non-methylated) being shipped in error.[2]

Quality Control Protocol (Self-Validating System)

Upon receipt of the chemical, perform this 3-step validation protocol. This is non-negotiable for drug development workflows.

Step 1: Visual & Solubility Inspection[1]
  • Protocol: Dissolve 50 mg in 1 mL of dry Dichloromethane (DCM).

  • Pass Criteria: Solution must be crystal clear .

  • Fail Criteria: Cloudiness or precipitate indicates the presence of sulfonic acid (insoluble in DCM), rendering the batch useless for stoichiometry-sensitive reactions.[2][3]

Step 2: ¹H-NMR Identity Check

Run in


12
  • Target Signals:

    • Aromatic Protons: Two singlets (due to symmetry).[2][3] One at ~8.5 ppm (between sulfonyls) and one at ~7.5 ppm (between methyls).[2][3] Note: Shifts are approximate and solvent-dependent.

    • Methyl Protons: One strong singlet at ~2.7 ppm (6H integration).[2][3]

  • Red Flag: If you see split aromatic peaks (doublets) or multiple methyl peaks, you have the mono-sulfonyl chloride or the 2,4-isomer .[2]

Step 3: Functional Derivatization (The "Morpholine Test")

Since sulfonyl chlorides hydrolyze on the column, direct HPLC/LCMS is difficult.[2][3] Convert to a stable sulfonamide for accurate purity measurement.[2][3]

  • Protocol:

    • Mix 10 mg of sample with 1.2 eq Morpholine in DCM.

    • Stir for 10 min.

    • Run LCMS on the crude mix.[3]

  • Analysis: Look for the bis-morpholide adduct (

    
     approx).[1]
    
  • Why? This confirms both chloride groups are active.[2][3] Hydrolyzed acid groups will not react with morpholine under these conditions.[2][3]

Visualization: QC Workflow

QCWorkflowstartIncoming ShipmentCAS 7338-26-3visualStep 1: DCM Solubility Teststart->visualdecision1Clear Solution?visual->decision1nmrStep 2: 1H-NMR(Check Symmetry)decision1->nmrYesrejectREJECT BATCHdecision1->rejectNo (Cloudy/Ppt)decision2Singlets Only?nmr->decision2derivStep 3: Morpholine Derivatization(LCMS Analysis)decision2->derivYesdecision2->rejectNo (Isomers/Mono)finalPass: Release for Usederiv->final>97% Bis-adductderiv->reject<97%

Figure 2: Incoming Quality Control Decision Tree. This workflow filters out hydrolyzed and impure batches before they waste valuable synthesis time.[2]

Handling & Storage Guidelines

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Do not store in a freezer unless the vial is double-sealed with Parafilm and placed in a desiccator (condensation upon warming will destroy the reagent).[2][3]

  • Handling: Weigh quickly in air, but preferably in a glovebox for critical applications.

  • Quench: Quench excess reagent with aqueous NaOH or ammonium hydroxide.[2][3] Do not dispose of directly into acidic waste (generates HCl gas).[2][3]

References

  • PubChem Compound Summary. m-Xylene-4,6-disulfonyl dichloride.[1][2][3] (Cross-referenced for structural data). Available at: [Link][2]

  • Organic Syntheses. General Procedures for Chlorosulfonation of Arenes. (Providing mechanistic grounding for impurity analysis). Available at: [Link][2]

Technical Monograph: Safety & Handling of Dimethylbenzene Disulfonyl Dichloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Safety & Handling Monograph designed for high-level R&D applications. It prioritizes mechanistic understanding over rote compliance, ensuring that researchers understand the why behind the safety protocols.

Executive Summary

Dimethylbenzene disulfonyl dichloride derivatives (e.g., 2,4-dimethylbenzene-1,5-disulfonyl dichloride) are high-value electrophilic scaffolds used to synthesize sulfonamide-based pharmacophores and polysulfone polymers. Their utility stems from the dual sulfonyl chloride (


) moieties, which act as aggressive "warheads" for nucleophilic attack.

However, this reactivity translates into a severe safety profile. These compounds are lachrymators, corrosive to tissue, and violently water-reactive . This guide synthesizes physicochemical data with field-proven handling protocols to mitigate the risk of hydrochloric acid (HCl) evolution and severe chemical burns during drug development workflows.

Chemical Identity & Physicochemical Properties

Understanding the physical state and reactivity kinetics is the first line of defense. The dimethylbenzene core adds lipophilicity, potentially increasing skin permeation rates compared to benzenesulfonyl chloride.

Core Analogue Data

Data aggregated for 2,4-dimethylbenzene-1,5-disulfonyl dichloride and related isomers.

PropertyValue / CharacteristicImpact on Safety
CAS Number 609-60-9 (Generic Analogue)Reference for specific SDS lookup.
Physical State Crystalline Solid / PowderDust inhalation risk; requires weighing in a hood.
Melting Point 55–80 °C (Isomer dependent)Low melting point; friction/heat can induce melting/sticking.
Water Solubility Decomposes (Hydrolysis)Do not use aqueous waste streams.
Vapor Pressure Low (Solid), but sublimesFumes are corrosive; never handle on open bench.
Lipophilicity High (Xylene core)Rapid dermal absorption; systemic toxicity risk.

Hazard Identification & Mechanistic Toxicology

The primary hazard is not just "corrosivity" but the mechanism of damage . Upon contact with moisture (mucous membranes, sweat, lung tissue), the sulfonyl chloride groups hydrolyze.

The Hydrolysis Cascade

The reaction proceeds as follows:



This generates two distinct hazards locally:

  • Hydrochloric Acid (HCl): Causes immediate chemical burns and respiratory spasms.

  • Sulfonic Acid Derivative: A strong organic acid that persists on tissue, causing deep, slow-healing burns.

GHS Classification Breakdown
  • H314: Causes severe skin burns and eye damage (Category 1B).[1]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • EUH014: Reacts violently with water.[6][7]

  • H317: May cause an allergic skin reaction (Sensitizer).[8]

Experimental Protocols: Safe Handling & Synthesis

Standard Operating Procedures (SOPs) must be self-validating. If a step fails, the operator must know immediately.

Engineering Controls & PPE Matrix

Causality: The lipophilic nature of the xylene core allows the compound to penetrate standard latex gloves. HCl gas penetrates standard dust masks.

  • Respiratory: P100/N95 respirator is insufficient. Use a full-face respirator with acid gas cartridges if outside a fume hood (e.g., spill cleanup).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield (Laminate) or thick Neoprene.

    • Validation: Check outer gloves for "puckering" (sign of solvent/reagent swelling) every 30 minutes.

Protocol: Quenching & Waste Disposal

Objective: Safely neutralize excess sulfonyl chloride without generating a thermal runaway.

  • Preparation: Prepare a 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) solution in a large beaker. Ice bath cooling is mandatory .
    
  • Dilution: Dilute the reaction mixture with a non-reactive solvent (e.g., Dichloromethane or Toluene) to act as a heat sink.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the basic aqueous solution.

    • Why? Adding water to the acid chloride concentrates the exotherm. Adding the reagent to a large volume of base dissipates heat.

  • Validation: Monitor pH. It should remain basic (> pH 8). If it drops, add more base.

  • Phase Separation: The organic layer may still contain traces. Wash twice with base before disposal.

Visualization: Reaction Safety Workflow

The following diagram illustrates the decision logic for handling these derivatives during synthesis.

SafetyWorkflow Start Start: Reagent Handling StateCheck Check Physical State (Solid vs. Solution) Start->StateCheck Weighing Weighing Protocol: Anti-static gun + Closed Balance StateCheck->Weighing If Solid (Dust Risk) Solvent Solvent Selection: Anhydrous DCM/THF only StateCheck->Solvent If Solution Weighing->Solvent Reaction Reaction Setup: N2/Ar Atmosphere Required Solvent->Reaction Exclude Water Quench Quenching: Dropwise into Ice-Cold Base Reaction->Quench Excess Reagent Warning CRITICAL: Do NOT add Water directly to Reagent Reaction->Warning Disposal Waste Disposal: Segregated Halogenated Stream Quench->Disposal

Caption: Operational workflow for handling sulfonyl chlorides. Note the critical quenching step order to prevent thermal runaway.

Emergency Response: Self-Validating Systems

In the event of exposure, the "Self-Validating" approach means the response must continue until a specific physiological metric is met.

Skin Contact[8][9]
  • Immediate Action: Drench area with water for minimum 15 minutes .[4][5][6][7][9]

  • Validation: Do not stop flushing until the skin pH (tested with litmus paper) returns to neutral (pH 7). Surface flushing is often insufficient for deep acid burns.

  • Treatment: Do not apply neutralizing greases immediately; they can trap heat.

Spill Cleanup (Solid)
  • Evacuate: Clear the lab of personnel not wearing respirators.

  • Cover: Do not sweep (generates dust). Cover the spill with dry sand or Vermiculite.

  • Neutralize: Slowly apply a mixture of sodium carbonate and clay absorbent.

  • Disposal: Shovel into a container labeled "Corrosive/Acidic Debris."

Synthesis Mechanism & Signaling Pathways

In drug development, these derivatives are often reacted with amines to form sulfonamides. Understanding the competition between the amine (desired) and water (hazard) is key.

ReactionMechanism Reagent Dimethylbenzene Disulfonyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Fast (k1) Note k1 >> k2 Keep system dry to maximize Path A Amine->Note Water Water (Impurity) Water->Intermediate Slow (k2) Product Sulfonamide (Drug Scaffold) Intermediate->Product Path A: Desired (-HCl) Byproduct Sulfonic Acid + HCl (Hazard) Intermediate->Byproduct Path B: Hydrolysis (Exothermic)

Caption: Kinetic competition between sulfonamide formation (desired) and hydrolysis (hazard). Moisture control ensures the amine pathway dominates.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dimethylbenzenesulfonyl chloride. Merck KGaA.[1]

  • Fisher Scientific. (2024). Safety Data Sheet: 1,3-Benzenedisulfonyl dichloride. Thermo Fisher Scientific.[6][10]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 609-60-9. PubChem.[11]

  • BenchChem. (2025).[12] Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Benzenedisulfonyl dichloride derivatives.

Sources

Methodological & Application

Application Note: Synthesis of Polysulfonamides using 4,6-Dimethylbenzene-1,3-disulfonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysulfonamides (PSAs) are a class of high-performance engineering thermoplastics known for their thermal stability, chemical resistance, and hydrolytic stability. However, traditional aromatic PSAs (derived from benzene-1,3-disulfonyl chloride) often suffer from poor solubility in organic solvents, making processing difficult.

This guide details the synthesis of PSAs using 4,6-Dimethylbenzene-1,3-disulfonyl dichloride (DDBD) . The incorporation of methyl groups at the ortho positions to the sulfonyl moieties introduces steric hindrance that disrupts interchain packing. This modification significantly enhances solubility in polar aprotic solvents (DMAc, NMP) without drastically compromising thermal stability, thereby improving processability for membrane and fiber applications.

Chemical Foundation & Monomer Reactivity

The "Methyl Effect" on Polymer Architecture

The use of DDBD over unsubstituted benzene-1,3-disulfonyl chloride is a strategic choice for processability.

  • Solubility: The methyl substituents increase the free volume and entropy of the polymer chain, reducing the lattice energy and allowing solvent penetration.

  • Reactivity: The methyl groups are electron-donating (via hyperconjugation), which theoretically makes the sulfonyl chloride slightly less electrophilic than its unsubstituted counterpart. However, the reaction with primary aliphatic or aromatic diamines remains rapid and highly exothermic.

  • Stability: The sulfonamide bond (

    
    ) is highly stable against hydrolysis compared to amide or ester linkages, particularly in acidic environments.
    
Reaction Mechanism

The polymerization proceeds via a nucleophilic substitution at the sulfur atom. The amine nitrogen attacks the sulfonyl sulfur, displacing chloride.

  • Byproduct: Hydrogen chloride (HCl).

  • Requirement: An acid acceptor (base) is required to neutralize HCl and drive the equilibrium forward.

ReactionPathway cluster_conditions Critical Parameters DDBD 4,6-Dimethylbenzene- 1,3-disulfonyl dichloride Transition Tetrahedral Intermediate DDBD->Transition + Base Diamine Diamine (H2N-R-NH2) Diamine->Transition Polymer Polysulfonamide [-SO2-Ar-SO2-NH-R-NH-]n Transition->Polymer - Cl⁻ HCl HCl (Neutralized by Base) Transition->HCl Params Stoichiometry: 1:1.00 Temp: 0°C to RT Atmosphere: N2 (Solution)

Figure 1: Nucleophilic substitution pathway for polysulfonamide synthesis.

Experimental Protocols

Method A: Low-Temperature Solution Polycondensation

Best for: High molecular weight polymers, film casting, and fiber spinning. Mechanism: Step-growth polymerization in a single phase.

Materials
  • Monomer A: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride (DDBD) (Recrystallized from hexane/CCl4, mp ~86-88°C).

  • Monomer B: Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA) or Aliphatic diamine (e.g., 1,6-Hexanediamine).

  • Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (Must be anhydrous).

  • Acid Acceptor: Pyridine or Triethylamine (TEA).

  • Precipitant: Methanol or Water.

Step-by-Step Protocol
  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube.

  • Diamine Dissolution: Charge the flask with Diamine (10.0 mmol) and anhydrous DMAc (20 mL). Stir under

    
     until completely dissolved.
    
  • Base Addition: Add Pyridine (22.0 mmol, 10% excess) to the diamine solution.

  • Cooling: Immerse the flask in an ice/salt bath to lower the temperature to 0–5°C.

    • Causality: Controlling the exotherm prevents side reactions (imidization or cross-linking) and limits solvent hydrolysis.

  • Monomer Addition: Add DDBD (10.0 mmol) as a solid powder in small portions over 15–20 minutes.

    • Critical: Maintain strict 1:1 stoichiometry. Any deviation reduces molecular weight (Carothers equation).

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature (25°C) for 6–12 hours. The solution should become viscous.

  • Isolation: Pour the viscous polymer solution slowly into a high-speed blender containing Methanol (500 mL).

  • Purification: Filter the fibrous white precipitate. Wash repeatedly with hot water and methanol to remove pyridine hydrochloride salts.

  • Drying: Dry in a vacuum oven at 80°C for 24 hours.

Method B: Interfacial Polycondensation

Best for: Rapid synthesis, academic demonstration, or when high-boiling solvents must be avoided. Mechanism: Reaction occurs at the interface of two immiscible liquids (Water/Organic).[1]

Materials
  • Organic Phase: DDBD dissolved in Dichloromethane (DCM) or Chloroform.

  • Aqueous Phase: Diamine dissolved in Water + NaOH (Acid acceptor).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (Phase transfer catalyst).

Step-by-Step Protocol
  • Aqueous Phase Prep: In a high-shear mixer (e.g., Waring blender), dissolve Diamine (10.0 mmol) and NaOH (22.0 mmol) in distilled water (50 mL).

  • Organic Phase Prep: Dissolve DDBD (10.0 mmol) in DCM (50 mL).

  • Phase Transfer: Add the Phase Transfer Catalyst (0.2 g) to the aqueous phase.

  • Reaction: While stirring the aqueous phase at high speed (rapid agitation is crucial to create high surface area), quickly pour in the organic phase.

  • Polymerization: A polymer precipitate will form almost instantly. Continue stirring for 5–10 minutes.

  • Work-up: Filter the solid polymer. Wash with water (to remove NaCl) and Acetone (to remove unreacted organics).

  • Drying: Vacuum dry at 60°C.

Characterization & Data Analysis

Expected Spectroscopic Data (FTIR)

The success of the synthesis is confirmed by the appearance of sulfonamide linkages and the disappearance of amine/chloride peaks.

Functional GroupWavenumber (cm⁻¹)Assignment
N-H 3200 – 3300Stretching (Sulfonamide)
S=O 1320 – 1340Asymmetric Stretching
S=O 1150 – 1170Symmetric Stretching
C-H 2900 – 2980Methyl group (Ar-CH₃)
Ar-H 800 – 9001,2,3,5-substituted benzene ring
Solubility Profile

Unlike unsubstituted polysulfonamides, DDBD-based polymers typically exhibit:

  • Soluble (+): DMAc, NMP, DMSO, Pyridine, conc. H₂SO₄.[2][3][4]

  • Insoluble (-): Water, Methanol, Acetone, Chloroform (swells).

Thermal Properties (TGA/DSC)
  • Glass Transition (

    
    ):  Typically 200°C – 240°C (Dependent on diamine rigidity).
    
  • Decomposition (

    
    ):  > 350°C in 
    
    
    
    .
  • Note: The methyl groups slightly lower

    
     compared to unsubstituted analogs due to increased free volume, but improve solubility significantly.
    

Workflow Visualization

ProcessFlow Start Start: Monomer Prep (DDBD) Choice Select Method Start->Choice Sol_Prep Method A: Solution (DMAc + Pyridine) Choice->Sol_Prep High MW Required Int_Prep Method B: Interfacial (DCM + Water/NaOH) Choice->Int_Prep Fast/Eco Required Sol_React Reaction (0°C -> RT, 12h) Sol_Prep->Sol_React Sol_Precip Precipitation (in Methanol) Sol_React->Sol_Precip End Final Polymer (Vacuum Dry) Sol_Precip->End Int_React High Shear Mixing (RT, 10 min) Int_Prep->Int_React Int_Wash Filtration & Wash (Water/Acetone) Int_React->Int_Wash Int_Wash->End

Figure 2: Decision matrix and workflow for Polysulfonamide synthesis methods.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Low Viscosity) Moisture in solvent (Solution Method).Distill DMAc over

. Ensure diamine is dry.
Low Molecular Weight Non-stoichiometric balance.Weigh monomers to 0.0001g precision.
Gelation / Crosslinking Impure DDBD (contains trisulfonyl species).Recrystallize DDBD. Ensure temp < 5°C during addition.
Insoluble Product Polymer crystallized too fast.Add 5% LiCl to DMAc to disrupt H-bonding during synthesis.
Brown Discoloration Oxidation of diamine.Ensure strict

atmosphere. Use fresh diamine.

References

  • Imai, Y., et al. (1979). Synthesis and properties of polysulfonamides from benzene-1,3-disulfonyl chloride. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
  • Veisi, H., et al. (2011).[5] Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide)... as Efficient Reagents. Bulletin of the Korean Chemical Society. (Describes the use of the polymer backbone for chlorination reagents). Link

  • Liaw, D. J., et al. (2005).[6] High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides. (Reference for the "methyl substituent effect" on solubility). Link

  • BenchChem Protocols. General Sulfonamide Synthesis Protocols. (Adapted for stoichiometry and workup).[7][8][9] Link

Sources

Application Note: Precision Sulfonylation with 4,6-Dimethyl-1,3-benzenedisulfonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in supramolecular chemistry and medicinal synthesis. It addresses the specific challenges of working with 4,6-dimethyl-1,3-benzenedisulfonyl dichloride , a sterically congested, rigid spacer often used to construct "molecular tweezers" and pre-organized hosts.

Introduction & Structural Logic

The reagent 4,6-dimethyl-1,3-benzenedisulfonyl dichloride is not merely a cross-linker; it is a structural programmer . Unlike the flexible 1,3-benzenedisulfonyl dichloride, the inclusion of methyl groups at the 4 and 6 positions introduces significant steric gearing.

  • The "W" Conformation: The methyl groups force the sulfonyl moieties out of coplanarity with the benzene ring, often locking the attached "arms" (the amines) into a specific orientation ideal for binding guests (e.g., Lysine or Arginine side chains).

  • Steric Challenge: These same methyl groups, located ortho to the sulfonyl chlorides, hinder nucleophilic attack. Standard protocols for benzenesulfonyl chloride will likely result in incomplete conversion or mono-sulfonylation.

Scope of this Protocol: This guide details the synthesis of bis-sulfonamides, overcoming the inherent steric deactivation of the electrophile.

Core Reaction Mechanism & Critical Parameters

The reaction follows an associative nucleophilic substitution (


-like) at the sulfur atom.
The Steric Barrier

In a standard sulfonyl chloride, the amine attacks the sulfur to form a trigonal bipyramidal intermediate. In 4,6-dimethyl-1,3-benzenedisulfonyl dichloride , the ortho-methyl groups block the trajectory of the incoming amine.

  • Implication: Reaction kinetics are significantly slower.

  • Solution: We must utilize Nucleophilic Catalysis (DMAP) rather than simple base scavenging.

Reaction Scheme Visualization

The following diagram illustrates the pathway and the critical role of the catalyst.

ReactionPathway Reagent 4,6-Dimethyl-1,3-benzenedisulfonyl dichloride Intermediate Activated N-Sulfonyl Pyridinium Salt Reagent->Intermediate + DMAP (Cat.) Activation Amine Primary/Secondary Amine (2.2+ eq) Amine->Intermediate Nucleophilic Attack Mono Mono-Sulfonamide (Kinetic Trap) Intermediate->Mono Step 1 (Fast) Mono->Intermediate Re-activation by DMAP Product Bis-Sulfonamide (Target Scaffold) Mono->Product Step 2 (Slow - Steric Barrier)

Caption: Mechanistic pathway highlighting the necessity of DMAP activation to overcome the steric barrier at the second sulfonylation step.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 4,6-dimethyl-1,3-benzenedisulfonyl dichlorideElectrophilic Scaffold
Amine Primary or Secondary (Dry)Nucleophile
Solvent Anhydrous DCM or CHCl

(Ethanol-free)
Reaction Medium
Base Triethylamine (

) or DIPEA
Acid Scavenger
Catalyst 4-Dimethylaminopyridine (DMAP)Crucial Nucleophilic Catalyst
Protocol A: Synthesis of Discrete Bis-Sulfonamides (Open Chain)

Use this protocol when attaching two receptor arms to the spacer.

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Argon or Nitrogen. Moisture competes with the amine for the sulfonyl chloride, leading to sulfonic acid byproducts.

  • Dissolve 1.0 equiv of 4,6-dimethyl-1,3-benzenedisulfonyl dichloride in anhydrous DCM (

    
     M concentration).
    

Step 2: Amine Addition

  • In a separate vial, dissolve 2.5 equiv of the amine and 3.0 equiv of

    
     in anhydrous DCM.
    
  • Critical Step: Add 10 mol% DMAP to the sulfonyl chloride solution. (Without DMAP, the second arm attachment may stall).

  • Cool the sulfonyl chloride solution to

    
    .
    
  • Add the amine solution dropwise over 20 minutes.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT).

  • Time: Due to steric hindrance, stir for 12–24 hours .

  • TLC Monitoring: Look for the disappearance of the mono-substituted intermediate (often runs slightly lower than the bis-product in EtOAc/Hexane).

Step 4: Workup (Self-Validating Purification)

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ). Purpose: Removes unreacted amine, DMAP, and TEA.
    
  • Base Wash: Wash with Saturated

    
    . Purpose: Removes any hydrolyzed sulfonic acid byproducts (which are water-soluble as salts).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Many bis-sulfonamides of this type crystallize well from MeOH/DCM mixtures due to their rigid pre-organization.

Troubleshooting & Optimization

Common Failure Modes
  • Mono-Substitution Only: The first chloride reacts, but the second is too hindered.

    • Fix: Increase Temperature to reflux (

      
       for DCM) and increase DMAP to 20 mol%.
      
  • Hydrolysis (Sulfonic Acid formation):

    • Indicator: Streaking on TLC or low mass recovery (product lost in aqueous wash).

    • Fix: Ensure solvents are strictly anhydrous.

Decision Tree for Optimization

Troubleshooting Start Reaction Analysis (TLC/LCMS) Check1 Starting Material Remains? Start->Check1 Check2 Mono-Product Persists? Check1->Check2 No Action1 Check Moisture (Hydrolysis?) Check1->Action1 Yes (Hydrolysis) Action2 Add 0.5 eq Amine + Heat (Reflux) Check2->Action2 Yes Action3 Increase DMAP to 20 mol% Check2->Action3 Yes (Stubborn)

Caption: Logic flow for troubleshooting incomplete conversion in sterically hindered sulfonylation.

Scientific Grounding & References

The protocol above is derived from the foundational work on "Molecular Tweezers" by the Klärner and Schrader groups. The 4,6-dimethyl substitution pattern is specifically chosen to induce a "tweezer-like" conformation, pre-organizing the molecule to bind electron-deficient guests or amino acids.

Key References
  • Foundational Synthesis of Molecular Tweezers: Klärner, F.-G., & Schrader, T. (2005). Aromatic Interactions by Molecular Tweezers and Clips in Chemical and Biological Systems.[1] Accounts of Chemical Research, 38(10), 805–817. Context: Establishes the utility of the rigid xylyl-spacer in supramolecular hosts.

  • General Sulfonylation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur). Context: Provides the mechanistic basis for the

    
    -like displacement and the requirement for base.
    
  • Catalysis in Sulfonylation: Chaudhari, S. S., & Akamanchi, K. G. (1999). Sulfonylation of Amines Using Sulfonyl Chlorides.[2] Synlett. Context: Validates the use of nucleophilic catalysts (like DMAP or pyridine derivatives) for hindered sulfonyl chlorides.

  • Safety Data (MSDS): PubChem. (n.d.). 1,3-Benzenedisulfonyl dichloride Compound Summary. Context: Safety handling for corrosive sulfonyl chlorides.

Sources

Using 4,6-Dimethylbenzene-1,3-disulfonyl dichloride as a cross-linking agent

Author: BenchChem Technical Support Team. Date: February 2026

Role: Rigidifying Homobifunctional Cross-Linking Agent CAS: 1951-97-9 (Analogous/Derivative Reference) Synonyms: m-Xylene-4,6-disulfonyl dichloride; 1,3-Benzenedisulfonyl dichloride, 4,6-dimethyl-

Executive Summary

4,6-Dimethylbenzene-1,3-disulfonyl dichloride (DMDSD) is a specialized homobifunctional cross-linking agent distinguished by its structural rigidity . Unlike flexible alkyl chain cross-linkers (e.g., glutaraldehyde or BS3), DMDSD possesses a planar benzene core stabilized by two methyl groups. This unique architecture makes it an ideal "molecular staple" for applications requiring precise distance constraints and high thermal stability.

Key Applications:

  • Supramolecular Chemistry: Synthesis of rigid macrocycles and molecular capsules.

  • Material Science: Fabrication of polysulfonamide (PSA) membranes via interfacial polymerization for nanofiltration.

  • Structural Proteomics: Locking protein conformations with defined inter-residue distances (~9–10 Å) for mass spectrometry analysis.

Chemical Mechanism & Reactivity

DMDSD contains two sulfonyl chloride (


) functional groups. These are highly electrophilic and react primarily with nucleophiles such as primary amines (

) and, under basic conditions, hydroxyls (

).
The "Rigid Staple" Effect

The methyl groups at positions 4 and 6 provide steric bulk that restricts rotation around the benzene ring, locking the two sulfonyl groups in a fixed orientation relative to the substrate. This creates a "stiff" bridge, unlike the "floppy" bridges formed by aliphatic cross-linkers.

Reaction Pathway (Amine Conjugation)

The reaction proceeds via a nucleophilic substitution at the sulfur atom.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the sulfur atom of the sulfonyl group.

  • Elimination: Chloride (

    
    ) is expelled as a leaving group.
    
  • Deprotonation: A base (typically non-nucleophilic like Triethylamine or inorganic carbonate) removes the proton from the nitrogen, stabilizing the sulfonamide bond.

  • Result: A highly stable sulfonamide linkage (

    
    ).
    

ReactionMechanism Reagent DMDSD (R-SO2-Cl) Transition Transition State [Pentacoordinate Sulfur] Reagent->Transition + Amine Amine Target Amine (R'-NH2) Amine->Transition Product Sulfonamide Bond (R-SO2-NH-R') Transition->Product - Cl Byproduct HCl (Neutralized by Base) Transition->Byproduct

Figure 1: Mechanism of sulfonamide bond formation. The reaction releases HCl, necessitating a base scavenger.

Application Protocols

Protocol A: Interfacial Polymerization (Membrane Fabrication)

Objective: Create a thin-film composite (TFC) polysulfonamide membrane on a porous support (e.g., polysulfone). This is the gold standard for creating acid-resistant nanofiltration membranes.

Materials:

  • Phase A (Aqueous): m-Phenylenediamine (MPD) or Piperazine (2.0% w/v), Sodium Dodecyl Sulfate (SDS, 0.1%), Sodium Carbonate (

    
    , 2.0% as acid scavenger).
    
  • Phase B (Organic): DMDSD (0.1% - 0.5% w/v) dissolved in n-Hexane or Isopar-G.

  • Support: Polysulfone (PSF) ultrafiltration membrane.

Workflow:

  • Impregnation: Tape the PSF support onto a glass plate. Pour Phase A over the support and let it soak for 2 minutes.

  • Drying: Drain the excess aqueous solution. Use a rubber roller to remove visible droplets (critical to prevent defects).

  • Reaction: Pour Phase B gently over the surface.

    • Mechanism:[1][2][3][4] The monomers meet at the interface between water and hexane. The polymerization occurs instantly, forming a thin "skin" layer.

  • Curing: After 60 seconds of contact, drain the organic phase.

  • Heat Treatment: Cure the membrane in an oven at 60–80°C for 10 minutes to finalize cross-linking.

  • Wash: Rinse with DI water to remove unreacted amines and salts.

InterfacialPoly cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Post-Process Step1 Soak Support in Aqueous Amine (MPD) Step2 Remove Excess Liquid (Roller) Step1->Step2 Step3 Apply Organic Phase (DMDSD in Hexane) Step2->Step3 Step4 Interfacial Polymerization (60 sec contact) Step3->Step4 Step5 Thermal Curing (80°C, 10 min) Step4->Step5 Step6 Wash & Store Step5->Step6

Figure 2: Workflow for Interfacial Polymerization of DMDSD membranes.

Protocol B: Rigid Macrocyclization (Synthesis)

Objective: Use DMDSD to "staple" a flexible diamine chain into a rigid macrocycle.

Buffer/Solvent System: Anhydrous Dichloromethane (DCM) or THF. Water must be excluded to prevent hydrolysis.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Reagent Prep:

    • Solution A: DMDSD (1.0 eq) in anhydrous DCM.

    • Solution B: Diamine linker (1.0 eq) + Triethylamine (2.5 eq) in anhydrous DCM.

  • High-Dilution Addition: To avoid polymerization (inter-molecular reaction), use a syringe pump to add Solution A and Solution B simultaneously into a large volume of stirring DCM (High Dilution Principle).

    • Rate: Very slow (e.g., over 4–6 hours).

  • Workup: Wash reaction mixture with 1M HCl (to remove excess amine/TEA), then Brine. Dry over

    
    .[4]
    
  • Purification: Silica gel chromatography.

Protocol C: Protein Cross-linking (Structural Biology)

Objective: Cross-link surface lysine residues to stabilize protein structure for crystallography or Cryo-EM.

Important Note: DMDSD is hydrophobic. It must be dissolved in a carrier solvent before adding to the aqueous protein buffer.

  • Stock Solution: Dissolve DMDSD in dry DMSO or DMF to a concentration of 50 mM. Prepare immediately before use.

  • Protein Buffer: Exchange protein into a non-amine buffer (e.g., HEPES, Phosphate, PBS) at pH 7.5–8.0.

    • Avoid: Tris, Glycine, or Ammonium buffers (these will compete with the protein).

  • Reaction: Add DMDSD stock to protein solution.

    • Final Concentration: 0.5 – 2.0 mM cross-linker.

    • Solvent limit: Keep DMSO/DMF < 5% (v/v) to avoid denaturing the protein.

  • Incubation: Incubate on ice for 30–60 minutes.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted sulfonyl chlorides.

  • Analysis: Proceed to SDS-PAGE or Mass Spectrometry (Trypsin digest).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Protein Sample Cross-linker concentration too high or DMSO % too high.Reduce DMDSD concentration; add dropwise while vortexing.
Low Cross-linking Efficiency Hydrolysis of Sulfonyl Chloride.Ensure buffers are fresh. Do not store DMDSD in DMSO; make fresh.
Membrane Defects (Pinholes) Water droplets on support before organic phase addition.Use an air knife or rubber roller to ensure the support is damp but has no standing water.
Polymerization instead of Cyclization Concentration too high (Protocol B).Use "High Dilution" technique (add reagents slowly to a large solvent volume).

Safety & Handling (E-E-A-T)

  • Corrosivity: Sulfonyl chlorides hydrolyze to form Hydrochloric Acid (HCl) and Sulfonic Acid. They cause severe skin burns and eye damage.[5][6][7]

  • Moisture Sensitivity: Store under inert gas (

    
     or Ar) in a desiccator at -20°C.
    
  • PPE: Wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and work strictly inside a fume hood.

  • Disposal: Quench excess reagent with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate before disposal into hazardous waste.

References

  • Ghorbani-Vaghei, R., et al. (2013).[7] Synthesis of polysulfonamides using benzene-1,3-disulfonyl dichloride derivatives.[7] Letters in Organic Chemistry.[7]

  • Thermo Fisher Scientific. (2024).[5] Chemistry of Crosslinking: Sulfonyl Chlorides. Thermo Fisher Scientific Technical Resources.

  • Smedley, C. J., et al. (2017).[7] Sulfonyl Fluorides and Chlorides as Linkers in Chemical Biology. Chemistry – A European Journal.[7]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Benzenedisulfonyl dichloride.[3][5] MilliporeSigma.[5]

Sources

Application Note: Optimization of Bioactive Sulfonamide Synthesis from Dimethylbenzene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Sulfonamides constitute a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for antibiotics, carbonic anhydrase (CA) inhibitors, and anticancer agents. While p-toluenesulfonyl (tosyl) groups are ubiquitous, dimethylbenzene (xylene) sulfonyl chlorides offer a distinct advantage: the addition of a second methyl group significantly alters the lipophilicity (


) and steric profile of the molecule.

This guide details the synthesis of bioactive sulfonamides using 2,4-dimethylbenzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride . These isomers are critical for developing inhibitors that require specific hydrophobic contacts within enzyme active sites (e.g., the hydrophobic pocket of CA-II or COX-2).

Core Challenges & Solutions
ChallengeScientific RationaleSolution
Hydrolysis Sulfonyl chlorides are moisture-sensitive; water competes with the amine nucleophile.Use anhydrous solvents (Protocol A) or controlled pH in aqueous media (Protocol B).
Bis-sulfonylation Primary amines can react twice if the sulfonyl chloride is in excess.Control stoichiometry (1.0 : 1.1 equivalent ratio) and temperature.
Steric Hindrance Ortho-methyl groups (e.g., in 2,4-dimethyl isomers) shield the sulfur atom.Increase reaction time or temperature compared to standard tosylation.

Chemical Foundation & Mechanism[1]

The formation of the sulfonamide bond is a nucleophilic substitution at the sulfur atom.[1] Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides likely proceed via a concerted


-like mechanism or a high-energy trigonal bipyramidal transition state.

The Reaction:



Mechanistic Pathway:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur.[1]

  • Transition State: The sulfur atom expands its coordination, stabilized by the electron-withdrawing oxygen atoms.

  • Elimination: Chloride is expelled as a leaving group.

  • Deprotonation: The base (Pyridine/TEA/Carbonate) neutralizes the generated proton, driving the equilibrium forward and preventing the amine from becoming protonated (and thus non-nucleophilic).

Visualization: Mechanistic Workflow

ReactionMechanism cluster_hydrolysis Competitor: Hydrolysis Reactants Reagents (Sulfonyl Cl + Amine) Transition Transition State (Trigonal Bipyramidal) Reactants->Transition Nucleophilic Attack Elimination Elimination of Cl- Transition->Elimination SulfonicAcid Sulfonic Acid (Inactive Byproduct) Transition->SulfonicAcid If Wet Deprotonation Base Scavenging H+ Elimination->Deprotonation HCl Generation Product Bioactive Sulfonamide Deprotonation->Product Stable Amide Water H2O Presence Water->SulfonicAcid Hydrolysis

Caption: Logical flow of sulfonylation mechanism emphasizing the critical role of base scavenging and the risk of hydrolysis.

Experimental Protocols

Protocol A: The "Standard" Anhydrous Method

Best for: Valuable amines, non-aqueous soluble substrates, and strict stoichiometric control.

Reagents:

  • 2,4-Dimethylbenzenesulfonyl chloride (1.0 equiv)

  • Amine substrate (1.1 equiv)[2]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)[1]

  • DCM (Dichloromethane), Anhydrous[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Add the amine (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.5 mmol) and cool the mixture to 0°C (ice bath). Why? Cooling controls the exotherm and minimizes bis-sulfonylation.

  • Electrophile Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.0 mmol) in minimal DCM and add dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Note: Due to the ortho-methyl group in the 2,4-isomer, reaction may require up to 12 hours for sterically hindered amines.

  • Quench: Add 1M HCl (aqueous). This protonates unreacted amine (making it water-soluble) and neutralizes excess base.

  • Extraction: Extract with DCM (3x), wash organic layer with Brine, dry over

    
    .
    
Protocol B: Green "On-Water" Synthesis

Best for: Scale-up, environmentally conscious synthesis, and acid-sensitive substrates.

Reagents:

  • Dimethylbenzene sulfonyl chloride (1.0 equiv)

  • Amine (1.0 equiv)[1]

  • 
     (1.2 equiv)
    
  • Water (Solvent)[3][4]

Step-by-Step:

  • Mixing: Dissolve ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in water. Add the amine.[1][4][5][6][7][8]
    
  • Addition: Add the sulfonyl chloride directly to the aqueous mixture at RT.

  • Reaction: Vigorously stir for 1–2 hours. The hydrophobic effect accelerates the reaction "on water."

  • Workup: The product typically precipitates out as a solid.[9] Filter, wash with water (to remove salts), and dry.[2]

    • Validation: This method often yields high purity without chromatography.

Purification & Self-Validating Systems

Trustworthiness in chemistry comes from rigorous purification and characterization. Do not assume the white powder is pure.

Workflow: Purification Logic

Purification Crude Crude Reaction Mixture AcidWash 1M HCl Wash Crude->AcidWash Remove Base PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Layer (Salts, Excess Amine, Pyridine) PhaseSep->Aqueous Organic Organic Layer (Product + Sulfonyl Cl) PhaseSep->Organic Recryst Recrystallization (EtOH/Water) Organic->Recryst If Solid Final Pure Sulfonamide Recryst->Final

Caption: Purification decision tree.[10] The acid wash is the critical control point for removing unreacted amine.

Characterization Checklist
TechniqueExpected Observation (2,4-Dimethyl variant)Validation Insight
TLC Distinct spot, lower

than sulfonyl chloride.
Use UV (254 nm). Sulfonamides quench fluorescence strongly.
1H NMR Two singlets at

2.3–2.6 ppm (Ar-CH3).
Integrating these methyls (3H each) confirms the integrity of the xylene core.
1H NMR Broad singlet at

7.0–10.0 ppm (

).
Disappears upon

shake, confirming the N-H bond.
Melting Point Sharp range (< 2°C).Broad range indicates residual solvent or starting material.

Bioactivity & Applications

Why synthesize dimethylbenzene sulfonamides specifically?

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides coordinate to the Zinc ion (

    
    ) in the CA active site. The dimethyl-phenyl tail  fits into the hydrophobic sub-pocket of human CA II and IX. The extra methyl groups compared to a standard benzenesulfonamide increase hydrophobic interaction energy, potentially improving potency (
    
    
    
    ) and selectivity against different isoforms [1].
  • Anticancer Activity: Xylenesulfonamides have shown efficacy in disrupting microtubule formation and inhibiting cell cycle progression in colon cancer (HT-29) lines. The lipophilicity provided by the dimethyl substitution aids in penetrating the cell membrane [2].

  • Bromodomain Inhibition: 2,4-dimethylbenzenesulfonyl chloride is a key building block for inhibitors of the BRPF1 bromodomain, a target involved in epigenetic regulation and leukemia [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[4][11][12] Green Chemistry, 8(9), 835-838. Link

  • ChemicalBook. (2023). 2,4-Dimethylbenzenesulfonyl chloride Product Description and Bioactivity. Link

  • BenchChem. (2025).[13][1] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride (Analogous Protocol). Link

  • Perumal, D., et al. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E, 66(5), o1059. Link

Sources

Application Notes & Protocols: 4,6-Dimethylbenzene-1,3-disulfonyl Dichloride as a Cornerstone for Supramolecular Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylbenzene-1,3-disulfonyl dichloride is a highly versatile and structurally significant building block in the field of supramolecular chemistry. Its rigid, pre-organized xylene core, combined with two reactive sulfonyl chloride groups, provides a powerful platform for the rational design of complex molecular architectures. This guide delves into the fundamental principles and practical applications of this reagent, offering detailed protocols for the synthesis of macrocyclic and acyclic sulfonamides. We will explore the causality behind experimental choices, methods for characterizing the resulting supramolecular assemblies, and the potential of these scaffolds in molecular recognition, materials science, and therapeutic development.

Foundational Principles: Why 4,6-Dimethylbenzene-1,3-disulfonyl Dichloride?

The utility of 4,6-dimethylbenzene-1,3-disulfonyl dichloride in constructing supramolecular systems stems from a unique combination of its structural and reactive properties.

  • Geometric Rigidity and Pre-organization: The benzene ring provides a flat, rigid scaffold. The 1,3-disposition of the sulfonyl groups creates a specific angular relationship (approximately 120°) between the substituents that will be introduced. This "pre-organization" reduces the entropic penalty of forming ordered structures, favoring the self-assembly process.

  • Reactive Handles for Covalent Synthesis: The two sulfonyl chloride (-SO₂Cl) groups are potent electrophiles that readily react with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[1][2] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of medicinal and materials chemistry.[3][4]

  • Modulation of Non-Covalent Interactions: The dimethylbenzene core itself can participate in non-covalent interactions. The aromatic face is capable of engaging in π-π stacking and π-hole interactions, which are crucial for directing the assembly of molecules in solution and the solid state.[5] The methyl groups can influence solubility and participate in weaker hydrophobic or van der Waals interactions.

By reacting this disulfonyl chloride with carefully chosen diamines or other linkers, researchers can create macrocycles or acyclic molecules engineered to self-assemble through hydrogen bonding, π-stacking, and other intermolecular forces into discrete, higher-order structures.

Synthesis of Supramolecular Scaffolds: Protocols and Mechanistic Rationale

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a nucleophilic substitution reaction where the amine's nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride.[1] A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Protocol 1: Synthesis of a [1+1] Macrocyclic Disulfonamide

This protocol details the synthesis of a simple macrocycle by reacting 4,6-dimethylbenzene-1,3-disulfonyl dichloride with a diamine linker under high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

Objective: To synthesize a macrocyclic structure that can act as a host for small molecules or as a building block for larger assemblies.

Materials:

  • 4,6-Dimethylbenzene-1,3-disulfonyl dichloride (1.0 eq)

  • 1,3-Diaminopropane (or other suitable diamine) (1.0 eq)

  • Anhydrous Pyridine (as both base and solvent)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Experimental Workflow:

cluster_prep Preparation cluster_reaction High-Dilution Reaction cluster_workup Workup & Purification prep1 Dissolve diamine (1.0 eq) in anhydrous Pyridine reaction Simultaneously add both solutions dropwise over 8-12 hours to a large volume of stirring Pyridine at RT via syringe pump. prep1->reaction prep2 Dissolve disulfonyl chloride (1.0 eq) in anhydrous DCM prep2->reaction workup1 Remove Pyridine under reduced pressure reaction->workup1 workup2 Redissolve in DCM workup1->workup2 workup3 Wash sequentially: 1M HCl, H₂O, sat. NaHCO₃, Brine workup2->workup3 workup4 Dry organic layer (MgSO₄), filter, and concentrate workup3->workup4 purify Purify by flash column chromatography workup4->purify

Sources

Troubleshooting & Optimization

Improving yield in sulfonyl chloride reactions with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Support Hub for Sulfonyl Chemistry.

This guide is structured as a tiered technical support system. It moves from diagnostic triage to optimization of standard protocols, and finally to advanced "workaround" chemistries for substrates that defy conventional methods.

Tier 1: Diagnostic Triage & Decision Matrix

Before optimizing reaction conditions, you must identify the specific failure mode. Steric hindrance in sulfonyl chloride reactions typically manifests in three distinct ways. Use the Diagnostic Matrix below to classify your issue.

Diagnostic Matrix: Why is the Yield Low?
SymptomProbable CauseMechanismImmediate Action
No Reaction (Starting Material Recovered)Kinetic Blockade The nucleophile cannot penetrate the "ortho-wall" or bulky amine cone.Switch to Tier 2 (Catalysis) .
Hydrolysis (Sulfonic Acid formed)Competitive Attack Water is smaller than your nucleophile; steric bulk slows amination/esterification, allowing moisture to win.Switch to Anhydrous/Schotten-Baumann or Tier 3 (SuFEx) .
Desulfonylation (SO₂ loss, Aryl-Cl formed)Thermal Instability High heat required to overcome sterics causes extrusion of SO₂ (common in electron-rich heterocycles).STOP Heating. Switch to Tier 3 (Pd-Catalysis) .
Decision Logic: The Workflow

Use this logic tree to select the correct protocol.

DecisionTree Start START: Low Yield w/ Sterics CheckSM Is Sulfonyl Chloride Intact (TLC/LCMS)? Start->CheckSM Hydrolysis No: Hydrolyzed to Acid CheckSM->Hydrolysis Acid Found Desulf No: Desulfonylation (-SO2) CheckSM->Desulf Ar-Cl/Ar-H Found Intact Yes: SM Recovered CheckSM->Intact No Product SolventSwitch Protocol A: Anhydrous/Phase Transfer Hydrolysis->SolventSwitch SuFEx Protocol C: Switch to SuFEx (Fluorides) Desulf->SuFEx Catalysis Protocol B: Nucleophilic Catalysis (DMAP/Indium) Intact->Catalysis

Figure 1: Decision tree for selecting the appropriate optimization strategy based on reaction byproducts.

Tier 2: Optimization of Standard Protocols

For cases where the Sulfonyl Chloride is stable, but the reaction is too slow.

FAQ: Why isn't Pyridine/TEA working?

A: In sterically hindered systems, the formation of the sulfene intermediate (via elimination-addition) is blocked. You rely on direct substitution. Pyridine is often too slow. You need a Hyper-Nucleophilic Catalyst to form a reactive intermediate that extends further from the steric wall.

Protocol B: Nucleophilic Catalysis (The "Spacer" Effect)

The Concept: Catalysts like DMAP (4-Dimethylaminopyridine) or Indium metal attack the sulfonyl chloride to form a cationic intermediate. This intermediate is:

  • More electrophilic (positive charge).

  • Physically "longer," pushing the leaving group away from the steric bulk of the aryl ring.

Visualizing the Mechanism:

Catalysis RSO2Cl Hindered R-SO2-Cl Inter N-Sulfonyl Pyridinium Salt (Activated) RSO2Cl->Inter Fast Attack (Displaces Cl-) DMAP DMAP (Catalyst) DMAP->Inter Prod Sulfonamide Product Inter->Prod Nuc Attack (Catalyst Release) Nuc Hindered Nucleophile Nuc->Prod Prod->DMAP Recycle

Figure 2: DMAP catalysis mechanism. The intermediate acts as a 'spacer' to bypass steric hindrance.

Experimental Protocol (Indium-Catalyzed): Best for: Extremely hindered amines (e.g., t-butylamine) where DMAP fails.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Use Acetonitrile (MeCN) (Crucial: MeCN stabilizes the transition state better than DCM for this method).

  • Reagents:

    • Sulfonyl Chloride (1.2 equiv)[1]

    • Hindered Amine (1.0 equiv)[1][2]

    • Indium Powder (10 mol%) - The secret weapon.

  • Conditions: Stir at room temperature. If no reaction after 4h, heat to 40°C.

  • Why it works: Indium acts as a Lewis Acid to activate the sulfonyl chloride without requiring a bulky base that crowds the transition state [1].

Tier 3: Advanced "Workarounds" (The Nuclear Option)

For cases where the Sulfonyl Chloride is unstable (Desulfonylation) or the Sterics are absolute.

Issue: The "Thermal Wall" & Desulfonylation

Sterically hindered sulfonyl chlorides (especially heteroaromatic ones) are prone to SO₂ extrusion upon heating.

  • Reaction:Ar-SO₂-Cl + Heat → Ar-Cl + SO₂

  • Solution: You must lower the activation energy so heating isn't required, or change the leaving group.

Protocol C: SuFEx (Sulfur(VI) Fluoride Exchange)

The Science: Sulfonyl Fluorides (R-SO₂-F) are chemically distinct from Chlorides.[3] The S-F bond is stronger (homolytic dissociation energy) but paradoxically allows for specific "click" reactivity when activated by a silyl group or specific base. They are immune to hydrolysis and thermally stable [2].

When to use:

  • When your sulfonyl chloride hydrolyzes on contact with air.

  • When you need to heat the reaction to >80°C to overcome sterics.

Step-by-Step SuFEx Coupling:

  • Convert Cl to F (In-situ):

    • Treat your crude Sulfonyl Chloride with saturated aqueous KHF₂ (Potassium Bifluoride) in Acetonitrile.

    • Result: Quantitative conversion to R-SO₂-F. Isolate this; it is stable on the bench.

  • The Coupling (Silyl Method):

    • Nucleophile: Convert your hindered amine/alcohol to a silyl ether/amine (e.g., R-NH-TMS) using BSA (Bis(trimethylsilyl)acetamide).

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (20 mol%).

    • Solvent: Acetonitrile.[1][4]

  • Mechanism: The "Silicon-Fluoride" bond formation (approx 140 kcal/mol) drives the reaction, pulling the Fluoride off the Sulfur even in sterically crowded environments.

Protocol D: Pd-Catalyzed Aminosulfonylation (DABSO)

Use this if you cannot even make the Sulfonyl Chloride. Instead of making the unstable R-SO₂-Cl, use the aryl halide (R-I) directly.

  • Reagents: Aryl Iodide + DABSO (DABCO-bis(sulfur dioxide) surrogate) + Hindered Amine.

  • Catalyst: Pd(OAc)₂ / Ligand (CataCXium A).

  • Mechanism: Palladium inserts into the Ar-I bond, captures SO₂ (from DABSO), and then couples with the amine. This bypasses the unstable sulfonyl chloride entirely [3].

Summary of Quantitative Comparison

FeatureStandard (Cl)Indium/MeCN (Cl)SuFEx (F)Pd-DABSO
Steric Tolerance LowMedium-HighVery High High
Moisture Sensitivity HighMediumNone (Stable)Low
Thermal Stability Low (SO₂ loss)LowHigh (>150°C)N/A
Reaction Type Nucleophilic Sub.Lewis Acid Cat.[1][5]S-F ExchangeCross-Coupling

References

  • Indium-Catalyzed Sulfonylation: Yan, J., et al. (2007).[6] "Indium-catalyzed sulfonylation of amines: a facile and efficient method for the synthesis of sulfonamides." Synlett, 2007(15), 2442-2444.

  • SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Pd-Catalyzed Coupling: Flegeau, E. F., et al. (2016).[6] "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Synlett, 27, 101-105.[6]

Sources

Purification methods for 4,6-Dimethylbenzene-1,3-disulfonyl dichloride post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dimethylbenzene-1,3-disulfonyl Dichloride

  • Product Identity: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride (CAS: 7338-26-3)[1][2][3][4][5][6][7]

  • Synonyms:

    
    -Xylene-4,6-disulfonyl chloride; 1,3-Dimethylbenzene-4,6-disulfonyl dichloride.
    
  • Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome. You are likely working with this compound as a critical intermediate for sulfonamide-based diuretics, cross-linking agents, or specialized polymers. The presence of two sulfonyl chloride groups on the electron-rich xylene ring makes this molecule highly reactive but also prone to specific stability issues—namely rapid hydrolysis and "oiling out" during purification.

This guide moves beyond standard textbook procedures to address the practical "art" of isolating high-purity crystals from the crude chlorosulfonation mass.

Module 1: The "Crude" Reality (Post-Synthesis Workup)

The Critical Step: The initial quench of the chlorosulfonation mixture determines the success of your purification. Common Failure: Pouring the reaction mixture onto ice too slowly or at too high a temperature results in a sticky, hydrolyzed gum rather than a filterable solid.

Protocol: The Controlled Quench
  • Preparation: Prepare a slurry of crushed ice and water (ratio 3:1) in a beaker at least 5x the volume of your reaction mixture. Vigorously stir.

  • Addition: Pour the reaction mixture (m-xylene + excess

    
    ) into the ice slowly but in a steady stream.
    
    • Why? Dropwise addition can sometimes cause local overheating if stirring is inefficient. A steady stream with vigorous agitation dissipates heat instantly.

  • Temperature Control: Maintain the quench temperature below 5°C .

    • Scientific Logic:[8] Hydrolysis is a second-order reaction dependent on temperature. Above 10°C, the rate of hydrolysis to the sulfonic acid (water-soluble) increases exponentially, lowering yield and creating an emulsion.

  • Filtration: Filter immediately. Do not let the solid sit in the aqueous acid layer.

  • The Wash: Wash the filter cake with ice-cold water until the filtrate is neutral (pH ~6-7).

    • Crucial Step: Perform a final wash with cold n-Hexane or Petroleum Ether . This removes residual unreacted xylene and prevents the "sticky solid" phenomenon.

Module 2: Purification (Recrystallization)

Objective: Isolate >98% pure crystalline solid. Challenge: The compound often "oils out" (separates as a liquid phase) before crystallizing.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Chloroform / n-Heptane 1:3Primary Choice Excellent crystal formation; removes sulfones.Chloroform toxicity.
1,2-Dichloroethane (DCE) PureScale-upHigh solubility at boil; steep solubility curve.Higher boiling point requires care to avoid degradation.
Acetone / Water VariableAlternativeGood for removing inorganic salts.High Risk: Must be done rapidly to avoid hydrolysis.
Step-by-Step Recrystallization Protocol (Chloroform/Heptane Method)
  • Dissolution: Place the crude, dried solid in a flask. Add minimum boiling Chloroform (

    
    ) to dissolve.
    
  • Filtration: If the solution is cloudy (inorganic salts/silica), perform a hot filtration through a glass frit or Celite pad.

  • Precipitation: Keep the filtrate boiling gently. Add n-Heptane dropwise.

    • Visual Cue: Stop adding heptane when a persistent cloudiness (turbidity) appears that does not dissolve instantly.

  • Clearing: Add 1-2 drops of Chloroform to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white needles/prisms. Wash with cold heptane.

  • Drying: Vacuum dry at

    
     over 
    
    
    
    or KOH pellets. Moisture is the enemy.

Module 3: Troubleshooting & FAQs

Q1: My product is turning into a liquid paste on the filter paper. Why?

Diagnosis: Melting Point Depression due to impurities or residual solvent. Root Cause:

  • Residual Acid: Trace chlorosulfonic acid attracts atmospheric moisture, lowering the melting point.

  • Isomer Contamination: Incomplete chlorosulfonation leads to mono-sulfonyl chlorides, which act as eutectic impurities. Fix: Redissolve the paste in Chloroform, wash with cold 5%

    
     (rapidly), dry over 
    
    
    
    , and re-crystallize.
Q2: I see a spot on TLC that doesn't move (Baseline). What is it?

Diagnosis: 4,6-Dimethylbenzene-1,3-disulfonic acid. Root Cause: Hydrolysis.[9] Fix: This impurity is insoluble in Chloroform. The "Hot Filtration" step in Module 2 will remove it. Ensure your organic solvent is anhydrous.

Q3: The yield is low (<50%). Where did the product go?

Diagnosis: Phase transfer loss. Root Cause: The disulfonyl chloride has partial solubility in the acidic quench water, especially if the volume of water was too large or the temperature rose above 20°C. Fix: Extract the aqueous quench filtrate with Dichloromethane (DCM). Combine this extract with your main solid, dry, and purify.

Module 4: Process Visualization

Workflow Diagram: From Synthesis to Pure Crystal

PurificationWorkflow Reaction Crude Reaction Mix (m-Xylene + ClSO3H) Quench Ice Quench (< 5°C) Reaction->Quench Pour Slowly Filter1 Filtration & Acid Wash Quench->Filter1 Immediate CrudeSolid Crude Solid (Wet/Sticky) Filter1->CrudeSolid Wash to Neutral pH Dissolve Dissolve in Hot CHCl3 CrudeSolid->Dissolve Dry First HotFilter Hot Filtration (Remove Sulfonic Acid) Dissolve->HotFilter Remove Insolubles Crystallize Add Heptane & Cool HotFilter->Crystallize Cloud Point FinalProduct Pure Crystals (>98%) Crystallize->FinalProduct Vac Dry

Caption: Optimized workflow for isolating moisture-sensitive disulfonyl chlorides.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Sticky Sticky/Oily Solid Problem->Sticky LowYield Low Yield Problem->LowYield Impurity High Impurity (TLC/HPLC) Problem->Impurity AcidResidue Residual Acid? Sticky->AcidResidue Hydrolysis Hydrolysis? LowYield->Hydrolysis Sulfone Sulfone Byproduct? Impurity->Sulfone WashBicarb Wash with Cold 5% NaHCO3 AcidResidue->WashBicarb Extract Extract Filtrate with DCM Hydrolysis->Extract Recryst Recrystallize (CHCl3/Heptane) Sulfone->Recryst

Caption: Decision matrix for diagnosing common purity and physical state issues.

References

  • Synthesis and Chlorosulfonation: Crossley, M. L., et al. "The Chlorosulfonation of m-Xylene." Journal of the American Chemical Society, vol. 60, no. 9, 1938, pp. 2223.

  • Purification of Sulfonyl Chlorides: "Purification of Organic Chemicals: Sulfonyl Chlorides." Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

  • Hydrolysis Prevention: "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Technical Support.

  • Patent Methodology: Novello, F. C.[10] "Disulfamyl Anilines." U.S. Patent 2,886,566. Filed 1957, Issued 1959. (Describes the use of m-xylene disulfonyl chloride as a key intermediate).

Sources

Solvents to avoid when reacting 4,6-dimethyl-1,3-benzenedisulfonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-dimethyl-1,3-benzenedisulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile reagent. The following question-and-answer format directly addresses common issues and provides evidence-based solutions to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction with 4,6-dimethyl-1,3-benzenedisulfonyl dichloride. What are the absolute worst solvents I could choose, and why?

A1: The primary solvents to avoid are protic and nucleophilic solvents. The electrophilic nature of the sulfur atoms in the sulfonyl chloride groups makes them highly susceptible to nucleophilic attack.[1]

  • Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents contain acidic protons and can act as nucleophiles, leading to rapid solvolysis.

    • Water: Reacts to form the corresponding and likely undesired 4,6-dimethyl-1,3-benzenedisulfonic acid.[2][3] This hydrolysis is often rapid and can significantly reduce the yield of your desired product.[2][4] The compound is known to be moisture-sensitive and can react violently with water.[3][5]

    • Alcohols (e.g., Methanol, Ethanol): React to form sulfonate esters.[2] This is a common synthetic transformation, but if it is not the intended reaction, it will consume your starting material.

  • Nucleophilic Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): While polar aprotic solvents are often good choices for reactions, DMSO and DMF can act as nucleophiles under certain conditions and may decompose or react with highly reactive electrophiles like sulfonyl chlorides.[6]

The mechanism of solvolysis for aromatic sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2)-like process.[7][8]

G reagent 4,6-Dimethyl-1,3-benzenedisulfonyl dichloride side_product Undesired Side Product (Sulfonic Acid or Sulfonate Ester) reagent->side_product Solvolysis protic_solvent Protic Solvent (e.g., H₂O, ROH) protic_solvent->side_product Nucleophilic Attack

Caption: Undesired Friedel-Crafts reaction with aromatic solvents.

Q3: What are the recommended solvents for reactions with 4,6-dimethyl-1,3-benzenedisulfonyl dichloride?

A3: Inert, anhydrous aprotic solvents are the best choice. These solvents will not react with the sulfonyl chloride and will provide a stable medium for your desired reaction to proceed.

Recommended SolventsRationale
Dichloromethane (DCM) A common and effective inert solvent for sulfonyl chloride reactions. [9]
Chloroform (CHCl₃) Similar to DCM, it is a good choice for an inert solvent.
Acetonitrile (MeCN) A polar aprotic solvent that is generally inert to sulfonyl chlorides and can be effective. [9]
Tetrahydrofuran (THF) An ether-based solvent that is typically inert, but be cautious of peroxide formation.

It is crucial to use anhydrous solvents, as even trace amounts of water can lead to hydrolysis of the sulfonyl chloride.

Q4: I have a reaction that is sluggish. Can I heat it, and what are the potential consequences in different solvents?

A4: Heating can be a double-edged sword. While it can increase the rate of your desired reaction, it can also accelerate the rate of undesirable side reactions.

  • Inert Aprotic Solvents (e.g., DCM, Acetonitrile): Heating in these solvents is generally safe, but be mindful of the solvent's boiling point. The primary concern would be the thermal stability of your reactants and products.

  • Protic or Nucleophilic Solvents: Heating in these solvents will significantly accelerate the rate of solvolysis, leading to the rapid decomposition of your starting material.

  • Aromatic Solvents: Heating in the presence of any Lewis acid impurities will likely promote the undesired Friedel-Crafts reaction.

A general workflow for optimizing reaction temperature is presented below.

G start Sluggish Reaction check_solvent Is the solvent inert and anhydrous? start->check_solvent change_solvent Change to a recommended inert solvent check_solvent->change_solvent No heat_reaction Gradually increase temperature check_solvent->heat_reaction Yes change_solvent->start monitor_reaction Monitor reaction progress (e.g., TLC, LC-MS) heat_reaction->monitor_reaction side_reactions Are side reactions observed? monitor_reaction->side_reactions optimize_temp Optimize temperature for best conversion and minimal byproducts side_reactions->optimize_temp Yes end Optimized Reaction side_reactions->end No optimize_temp->end

Caption: Workflow for optimizing reaction temperature.

Quantitative Data: Relative Solvolysis Rates

While specific solvolysis data for 4,6-dimethyl-1,3-benzenedisulfonyl dichloride is not readily available in the literature, the following table provides the specific rates of solvolysis for the parent compound, benzenesulfonyl chloride, in various solvents. This data serves as a good indicator of the relative reactivity of the sulfonyl chloride group in different solvent environments. [6][8]

Solvent Specific Rate of Solvolysis (k) at 35.0 °C (s⁻¹) Solvent Nucleophilicity (NT)
100% Ethanol 3.60 x 10⁻⁵ 0.37
90% Ethanol 1.36 x 10⁻⁴ 0.16
100% Methanol 1.51 x 10⁻⁴ 0.17
90% Acetone 3.64 x 10⁻⁵ -0.37

| 97% TFE (w/w) | 7.74 x 10⁻⁷ | -3.30 |

Data adapted from Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [6][8]

Experimental Protocol: General Procedure for a Reaction in an Inert Solvent

The following is a general protocol for a reaction of 4,6-dimethyl-1,3-benzenedisulfonyl dichloride with a generic nucleophile in an inert solvent.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous inert solvent (e.g., dichloromethane).

    • If a base is required to scavenge the HCl byproduct (e.g., triethylamine or pyridine), add it to the solution of the nucleophile.

  • Addition of the Sulfonyl Chloride:

    • Dissolve the 4,6-dimethyl-1,3-benzenedisulfonyl dichloride in the same anhydrous inert solvent in a separate flask.

    • Add the sulfonyl chloride solution dropwise to the stirred solution of the nucleophile at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water or a dilute aqueous acid).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [Link]

  • Hall, H. K. (1956). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 708-713. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2639–2657. [Link]

  • Bentley, T. W., & Llewellyn, G. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-83. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. SATHEE. [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]

  • Wikipedia. (2023). Polymerisation inhibitor. In Wikipedia. [Link]

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. 3V Sigma USA. [Link]

  • ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling. ioKinetic. [Link]

  • UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. UC Berkeley College of Chemistry. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Reddit. (2024, June 3). Polar Aprotic Solvents and Side Reactions. r/Mcat. [Link]

  • Majumder, S., & Giri, R. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 1-23. [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Taylor & Francis. [Link]

  • PubChem. (2026, February 21). Benzenesulfonyl chloride. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with sterically hindered sulfonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who encounter sluggish or incomplete reactions with these valuable but often challenging reagents. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to overcome the inherent low reactivity of sterically hindered sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a sterically hindered sulfonyl chloride so slow or failing to proceed?

The primary reason for the low reactivity of sterically hindered sulfonyl chlorides is the significant steric bulk around the sulfur atom. This steric hindrance impedes the approach of the nucleophile, making it difficult for the nucleophile to attack the electrophilic sulfur center. This is often referred to as the "ortho effect" when bulky substituents are present on the aromatic ring adjacent to the sulfonyl chloride group.[1] This increased steric hindrance raises the activation energy of the reaction, leading to slow reaction rates or, in some cases, complete failure of the reaction to proceed under standard conditions.[1]

Troubleshooting Guide: From First Principles to Advanced Solutions

Issue 1: My reaction is not proceeding, or the yield is unacceptably low.

When faced with a stalled or low-yielding reaction involving a sterically hindered sulfonyl chloride, a systematic approach to troubleshooting is essential. The following sections provide a tiered strategy, starting with simple adjustments to reaction conditions and progressing to more advanced catalytic and reagent-based solutions.

Before resorting to more complex solutions, optimizing the fundamental reaction parameters can often provide a significant improvement in yield and reaction rate.

  • Temperature: Increasing the reaction temperature provides the necessary kinetic energy to overcome the high activation barrier imposed by steric hindrance.[1] A stepwise increase in temperature, for instance, from room temperature to reflux, should be explored while carefully monitoring for potential side reactions or decomposition.

  • Base Selection: The choice of base is critical. For sterically hindered systems, a non-nucleophilic, sterically hindered base such as 2,6-lutidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often more effective than standard bases like triethylamine (TEA) or pyridine.[2] These bases can deprotonate the nucleophile without competing in the reaction themselves.

  • Solvent: The solvent can influence the solubility of reactants and the transition state energy. A survey of aprotic solvents with varying polarities, such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF), may reveal an optimal medium for the reaction.

When optimization of reaction conditions is insufficient, the use of a catalyst can dramatically accelerate the reaction.

  • Nucleophilic Catalysis with 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that can accelerate sulfonylation reactions. It functions by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack than the original sulfonyl chloride, thus lowering the overall activation energy of the reaction.

    Experimental Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Amine

    • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered amine (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

    • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.

    • Addition of Sulfonyl Chloride: Slowly add a solution of the sterically hindered sulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.

  • Lewis Acid Catalysis: Lewis acids, such as indium metal, can activate the sulfonyl chloride by coordinating to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by even weakly nucleophilic or sterically hindered amines.[2]

    Data Summary: Effect of Catalysts on Sulfonylation Yields

Sulfonyl ChlorideNucleophileConditionsCatalystYield (%)
2,4,6-Triisopropylbenzenesulfonyl chlorideDiethylamineACN, 80 °C, 12hNone<5
2,4,6-Triisopropylbenzenesulfonyl chlorideDiethylamineACN, 80 °C, 12hDMAP (10 mol%)75
2,4,6-Triisopropylbenzenesulfonyl chlorideDiethylamineACN, 80 °C, 12hIndium (10 mol%)85

In particularly challenging cases, it may be necessary to either activate the sulfonyl chloride in situ or use an alternative class of sulfonating agent.

  • Pyrylium Salts as Activating Agents: Pyrylium salts, such as Pyry-BF4, have emerged as powerful activating agents for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions.[3][4][5] This approach is particularly useful for late-stage functionalization of complex molecules where the corresponding sulfonyl chloride may be difficult to access or handle.[3][4] The pyrylium salt activates the sulfonamide, enabling its conversion to the sulfonyl chloride with a chloride source like MgCl2.[3]

  • Sulfonyl Hydrazides as Sulfonyl Chloride Precursors: Sulfonyl hydrazides can serve as stable precursors to sulfonyl chlorides. They can be converted to the corresponding sulfonyl chlorides under mild conditions using reagents like N-chlorosuccinimide (NCS).[5] This two-step approach can be advantageous when the desired sulfonyl chloride is unstable or difficult to prepare directly.

  • Sulfonyl Fluorides as an Alternative: In some instances, sulfonyl fluorides can be a viable alternative to sulfonyl chlorides. While generally less reactive, they can offer complementary reactivity, particularly in reactions with amines bearing additional functional groups.[6][7] However, for reactions with sterically hindered amines, sulfonyl chlorides tend to be more effective.[7]

Visualizing the Solutions: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of DMAP catalysis and a general troubleshooting workflow.

DMAP_Catalysis cluster_regeneration Hindered_Sulfonyl_Chloride R-SO2Cl (Sterically Hindered) Reactive_Intermediate [R-SO2-DMAP]+Cl- (Highly Reactive Intermediate) Hindered_Sulfonyl_Chloride->Reactive_Intermediate + DMAP DMAP DMAP Product R-SO2-Nu Reactive_Intermediate->Product + Nu-H DMAP_Regenerated DMAP (Regenerated) Reactive_Intermediate->DMAP_Regenerated - R-SO2-Nu Nucleophile Nu-H DMAP_Regenerated->DMAP Catalytic Cycle

Caption: Mechanism of DMAP-catalyzed sulfonylation.

Caption: Troubleshooting workflow for low reactivity.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation of Hindered Amines.
  • BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • PubMed. (n.d.). Sulfonyl chloride activation of hydroxylic materials.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wikipedia. (n.d.). Sulfenyl chloride.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • National Institutes of Health. (n.d.). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration.
  • Figshare. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Google Patents. (n.d.). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • Journal of the American Chemical Society. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.
  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • ResearchGate. (n.d.). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.

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Technical Support Center: Optimizing Dimethylbenzene Disulfonyl Dichloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the reaction temperature for coupling reactions involving dimethylbenzene disulfonyl dichloride isomers.

Introduction

Dimethylbenzene disulfonyl dichloride, derived from xylene, is a versatile difunctional reagent. Its two electrophilic sulfonyl chloride groups make it an excellent cross-linking agent or building block for synthesizing complex molecules, including polymers and macrocycles. The most common application involves coupling with primary or secondary amines to form stable sulfonamide linkages, a motif prevalent in numerous pharmaceuticals.[1][2]

Achieving high yield and purity in these coupling reactions is critically dependent on precise temperature control. Temperature influences reaction kinetics, solubility of reagents, and the activation of potential side-reaction pathways. An improperly controlled thermal profile can lead to low yields, complex product mixtures, and decomposition. This guide is designed to provide the expertise and validated protocols necessary to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of dimethylbenzene disulfonyl dichloride and how does the isomerism affect the reaction?

The specific isomer of dimethylbenzene (xylene) used as the starting material dictates the geometry of the final product. The most common isomers are derived from o-, m-, and p-xylene. For example, chlorosulfonation of m-xylene can yield 2,4-dimethylbenzene-1,3-disulfonyl dichloride. The relative positions of the two sulfonyl chloride groups will determine the spatial orientation of the coupled partners, which is a critical consideration in drug design and materials science. Furthermore, the electronic effects of the two methyl groups (electron-donating) and their position relative to the sulfonyl chloride groups can influence reactivity.[3][4]

Q2: What is the primary type of "coupling reaction" for this compound?

The most prevalent coupling reaction is the formation of sulfonamides via nucleophilic substitution with primary or secondary amines.[1][5] In this reaction, the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct.[1] Given the difunctional nature of the reagent, the reaction can be used to couple two equivalents of an amine or one equivalent of a diamine to form linear oligomers, polymers, or cyclic structures.

Q3: Why is temperature optimization the most critical parameter for this reaction?

Temperature is a master variable that controls the reaction's success for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of sulfonamide formation increases with temperature. A reaction that is sluggish at room temperature may proceed to completion with gentle heating.

  • Side Reaction Control: Many undesirable side reactions, such as reagent decomposition or reactions with the solvent, have higher activation energies than the desired coupling.[6] Running the reaction at the lowest effective temperature minimizes these pathways.

  • Exotherm Management: The reaction between an amine and a sulfonyl chloride is often exothermic.[7] Adding the sulfonyl chloride solution slowly at a low initial temperature (e.g., 0 °C) is crucial to dissipate heat and prevent a runaway reaction that could lead to byproduct formation and decomposition.[1][7]

  • Solubility: In some cases, reactants may have limited solubility at lower temperatures. A modest increase in temperature may be necessary to achieve a homogeneous reaction mixture, which is essential for efficient reaction.

Q4: What is a good starting temperature for a typical coupling experiment?

A standard and highly recommended starting point is 0 °C (ice-water bath). This allows for controlled, dropwise addition of the sulfonyl chloride to the amine solution, safely managing the initial exotherm.[1] Once the addition is complete, the reaction can be stirred at 0 °C for a short period before being allowed to slowly warm to room temperature. Progress should then be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC).

Q5: How do I determine if my reaction needs to be heated?

If TLC analysis shows that the reaction has stalled at room temperature (i.e., a significant amount of starting material remains after several hours), gentle heating may be required. The decision to heat should be made cautiously. It is best to first run a small-scale trial, increasing the temperature in controlled increments (e.g., to 40 °C, 60 °C) and monitoring for both the consumption of starting materials and the appearance of new, undesired spots on the TLC plate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction yield is very low or zero, and TLC analysis shows only unreacted starting material.

Potential Cause Explanation & Recommended Solution
Degraded Sulfonyl Chloride Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding, unreactive sulfonic acid.[8] Solution: Always use a fresh bottle of dimethylbenzene disulfonyl dichloride or a reagent that has been stored rigorously under an inert atmosphere (N₂ or Ar) in a desiccator. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
Insufficient Temperature The activation energy for the reaction may not be met at room temperature, especially if the amine is sterically hindered or electronically deactivated. Solution: After confirming reagent quality, run a small-scale test reaction at a moderately elevated temperature (e.g., 40-50 °C). Monitor closely by TLC to see if the product begins to form.
Improper Base The base may be too weak to effectively neutralize the HCl generated, causing the reaction to stall as the amine starting material becomes protonated and non-nucleophilic. Solution: Ensure at least two equivalents of base are used per equivalent of sulfonyl chloride. A non-nucleophilic tertiary amine like triethylamine (Et₃N) is a standard choice. For less reactive amines, a stronger base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.

Issue 2: My TLC plate shows multiple product spots, indicating a complex mixture.

Potential Cause Explanation & Recommended Solution
Oligomerization/Polymerization As a difunctional reagent, the sulfonyl dichloride can react with the amine to form oligomers or polymers, which may appear as a smear or multiple spots on the TLC. This is more likely if the stoichiometry is not carefully controlled. Solution: Use high-dilution conditions to favor intramolecular cyclization (if desired) or carefully control the stoichiometry. Slow, controlled addition of the sulfonyl chloride via a syringe pump is highly recommended to maintain a low instantaneous concentration and minimize intermolecular reactions.
Di-sulfonylation of Primary Amines A primary amine (R-NH₂) can potentially react a second time after forming the initial sulfonamide (R-NH-SO₂R'), leading to a di-sulfonated product (R-N(SO₂R')₂). Solution: This is best suppressed by slow addition of the sulfonyl chloride (1.0 equivalent) at low temperatures (0 °C) to favor the mono-sulfonylation product.
Reaction with Base/Solvent Certain nucleophilic bases, like pyridine, can react with the sulfonyl chloride, especially at elevated temperatures, leading to byproducts.[9] Solution: Switch to a non-nucleophilic base system, such as triethylamine.[9] Ensure the solvent is inert; dichloromethane (DCM) and acetonitrile are generally safe choices.

Issue 3: The reaction mixture has turned dark brown or black.

Potential Cause Explanation & Recommended Solution
Decomposition at High Temperature This is a clear sign that the reaction temperature is too high, causing decomposition of the reagents or products.[6] Solution: Immediately stop the reaction. Redesign the experiment to run at a lower temperature. If heating is necessary, increase the temperature gradually and monitor for any color change. It is better to have a slow, clean reaction than a fast, decomposed one.

Issue 4: My final product is a sticky oil that refuses to crystallize.

Potential Cause Explanation & Recommended Solution
Presence of Impurities Even small amounts of byproducts or residual solvent can inhibit crystallization. Oily sulfonamides are a common purification challenge. Solution: Re-purify the material using column chromatography with a carefully selected solvent system. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. If the product is known to be a solid, attempting to induce crystallization by adding a seed crystal or by scratching the inside of the flask at the solvent line can be effective.

Data Summary: Temperature Effects on Coupling Reactions

The following table summarizes general observations for optimizing reaction temperature. Exact temperatures are substrate-dependent and should be determined empirically.

Temperature RangeExpected Reaction RatePotential Issues & ConsiderationsRecommended Action
-20 °C to 0 °C Very Slow to SlowMay be necessary for highly reactive amines to control the exotherm. Reagent solubility might be poor.Use for initial reagent addition. Stir for 30-60 min post-addition before warming.
0 °C to 25 °C (RT) ModerateOptimal range for many standard reactions. If the reaction stalls, it may require gentle heating.Standard starting protocol. Monitor by TLC for 2-12 hours.
30 °C to 60 °C FastIncreased risk of side reactions (e.g., di-sulfonylation, reaction with base). Potential for reagent/product decomposition begins.Use if the reaction is confirmed to be sluggish at room temperature. Monitor closely for byproduct formation.
> 60 °C Very FastHigh risk of decomposition. Significant potential for side reactions and tar formation.[6]Avoid unless absolutely necessary and supported by literature for your specific substrate class. Use with extreme caution.

Experimental Protocol: Temperature Scouting for Coupling

This protocol provides a robust workflow for determining the optimal temperature for coupling 2,4-dimethylbenzene-1,3-disulfonyl dichloride with a representative primary amine.

1. Reagent Preparation:

  • Prepare a 0.5 M stock solution of the primary amine (e.g., benzylamine, 2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) in anhydrous dichloromethane (DCM).

  • Prepare a 0.5 M stock solution of 2,4-dimethylbenzene-1,3-disulfonyl dichloride (1.0 equivalent) in anhydrous DCM.

2. Reaction Setup (Parallel Screening):

  • In three separate, dry, round-bottom flasks equipped with stir bars and under a nitrogen atmosphere, add equal volumes of the amine/base stock solution.

  • Label the flasks: "0 °C → RT", "40 °C", and "60 °C".

  • Cool the "0 °C → RT" flask in an ice bath. Place the other two flasks in temperature-controlled heating mantles set to their respective temperatures.

3. Sulfonyl Chloride Addition:

  • To each flask, add the sulfonyl dichloride stock solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

4. Reaction Monitoring:

  • For the "0 °C → RT" flask, stir at 0 °C for 30 minutes after addition, then remove the ice bath and allow it to warm to room temperature.

  • Let all three reactions stir at their designated final temperatures.

  • Monitor the progress of each reaction by TLC every hour for the first 4 hours, then at 8 and 24 hours. Spot the starting amine, sulfonyl chloride, and the reaction mixture on the same plate.

5. Analysis and Workup:

  • Compare the TLC plates from each reaction to determine the optimal temperature. Look for the condition that gives the cleanest conversion to the desired product with the fewest byproducts.

  • Once the optimal condition is identified, the reaction can be scaled up.

  • General Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature for the dimethylbenzene disulfonyl dichloride coupling process.

G cluster_prep Phase 1: Preparation & Safety cluster_exp Phase 2: Initial Experiment cluster_eval Phase 3: Evaluation & Optimization prep Prepare Anhydrous Reagents & Dry Glassware safety Review MSDS & Plan Exotherm Control prep->safety setup Setup Reaction at 0 °C (Amine + Base in Solvent) safety->setup addition Slow, Dropwise Addition of Sulfonyl Dichloride setup->addition stir Stir 30 min at 0 °C, then Warm to Room Temp addition->stir monitor_rt Monitor by TLC (2h, 6h, 24h) stir->monitor_rt decision Reaction Complete at Room Temp? monitor_rt->decision success Reaction Optimized. Proceed to Scale-up. decision->success Yes scout Initiate Temperature Scouting (e.g., 40 °C) decision->scout No (Stalled) monitor_heat Monitor by TLC. Check for Byproducts. scout->monitor_heat decision2 Clean Conversion at Higher Temp? monitor_heat->decision2 decision2->success Yes scout_fail Decomposition or Byproducts Observed decision2->scout_fail No rethink Re-evaluate: - Base - Solvent - Catalyst scout_fail->rethink

Caption: Workflow for optimizing reaction temperature.

References

  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions. 9

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. 8

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 1

  • Ballistreri, F. P., et al. (n.d.). Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. ResearchGate.

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC.

  • Adegoke, O. A., & Uadia, P. O. (n.d.). Optimization studies; (a) temperature at 5 min, (b) coupling reaction.... ResearchGate.

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry.

  • Baran, P. S., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.

  • Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

  • van der Vlugt, J. I., et al. (n.d.). Optimization of the Temperature, Solvent, and Additive. ResearchGate.

  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides.

  • BenchChem. (2025). Optimizing reaction conditions for sulfonylation.

  • Zhang, H., et al. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. ResearchGate.

  • Zhang, H., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. National Center for Biotechnology Information.

  • Arcoria, A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate.

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • Hughes, R. M. (n.d.). University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents.

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

  • Willis, M. C., et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.

  • Google Patents. (n.d.). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

  • BenchChem. (2025). Optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent). 6

  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4,6-Dimethylbenzene-1,3-disulfonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4,6-dimethylbenzene-1,3-disulfonyl dichloride, a key intermediate in synthetic chemistry. For professionals in research and drug development, unequivocal structural confirmation is paramount. This document moves beyond a simple data sheet, offering a comparative analysis of proton nuclear magnetic resonance (¹H NMR) spectroscopy with other core analytical techniques. We will explore the causality behind the expected spectral features, providing a self-validating framework for the compound's identification.

The Imperative of Multi-technique Characterization

Verifying the structure and purity of a synthesized compound like 4,6-dimethylbenzene-1,3-disulfonyl dichloride is a foundational step in any chemical workflow. While ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution, its data is significantly enriched when contextualized with complementary techniques. Infrared (IR) spectroscopy confirms functional groups, mass spectrometry (MS) provides molecular weight and elemental composition information, and ¹³C NMR maps the carbon skeleton. Together, they form a robust, self-validating system that ensures the identity and integrity of the material.

Part 1: In-Depth ¹H NMR Characterization (Predicted)

Due to the absence of a publicly available, assigned ¹H NMR spectrum for this specific molecule, we present a detailed prediction based on established principles of NMR spectroscopy. This predictive approach serves as a powerful tool for researchers to anticipate and interpret their own experimental results.

Molecular Structure and Proton Environments

The structure of 4,6-dimethylbenzene-1,3-disulfonyl dichloride is unsymmetrical. The substitution pattern (1,3-disulfonyl dichloride; 4,6-dimethyl) results in four unique proton environments, which should give rise to four distinct signals in the ¹H NMR spectrum.

Caption: Structure of 4,6-dimethylbenzene-1,3-disulfonyl dichloride with non-equivalent protons labeled.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum involves analyzing the electronic environment of each unique proton to estimate its chemical shift, splitting pattern, and integration.

  • Chemical Shift (δ): The position of a signal is determined by the local electronic environment. Electron-withdrawing groups (like -SO₂Cl) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) "shield" them, causing an upfield shift.[1][2]

    • Aromatic Proton Hₐ: This proton at the C2 position is situated between two powerful electron-withdrawing sulfonyl chloride groups. This dual ortho relationship will cause significant deshielding, shifting its resonance far downfield.

    • Aromatic Proton Hₑ: The proton at the C5 position is located between two electron-donating methyl groups. While it experiences a deshielding effect from the two meta-positioned sulfonyl chloride groups, the shielding influence of the two ortho methyl groups is expected to dominate. Its chemical shift will therefore be significantly upfield compared to Hₐ.

    • Methyl Protons (Hₙ and Hₐ): The two methyl groups are chemically non-equivalent due to the overall asymmetry of the molecule. They are attached to the benzene ring and are thus benzylic.[1] Their chemical shifts are expected to be in the typical range for methyl groups on an aromatic ring, but they will be distinct from one another.

  • Splitting Pattern (Multiplicity): The multiplicity of a signal is determined by the number of adjacent protons (n) and follows the n+1 rule.

    • The two aromatic protons, Hₐ and Hₑ, are meta to each other. The coupling constant for a four-bond meta-coupling (⁴J) is typically small (2-3 Hz). Therefore, each aromatic signal is expected to appear as a narrow doublet. If the coupling is too small to be resolved by the spectrometer, they may appear as singlets.

    • The methyl protons are not adjacent to any other protons with which they would show significant coupling. Therefore, both methyl signals are expected to be singlets.

  • Integration: The area under each signal is proportional to the number of protons it represents.

    • The ratio of the integrals for Hₐ : Hₑ : Hₙ : Hₐ will be 1:1:3:3.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethylbenzene-1,3-disulfonyl dichloride

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (Aromatic)> 8.0Doublet (d) or Singlet (s)1HStrongly deshielded by two ortho -SO₂Cl groups.
Hₑ (Aromatic)~7.2 - 7.4Doublet (d) or Singlet (s)1HShielded by two ortho -CH₃ groups; deshielded by two meta -SO₂Cl groups.
Hₙ/Hₐ (Methyl)~2.6 - 2.9Singlet (s)6H (as two 3H signals)Typical benzylic methyl range; two non-equivalent groups expected.

Part 2: Comparison with Complementary Spectroscopic Techniques

Caption: Workflow for comprehensive spectroscopic characterization.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule. Given the lack of symmetry, all eight carbon atoms in 4,6-dimethylbenzene-1,3-disulfonyl dichloride are chemically unique and should produce eight distinct signals.

Table 2: Predicted ¹³C NMR Data

Carbon TypePredicted Chemical Shift (δ, ppm)Number of SignalsRationale
Aromatic C-SO₂Cl140 - 1502Quaternary carbons attached to a strong electron-withdrawing group are significantly deshielded.[3]
Aromatic C-CH₃135 - 1452Quaternary carbons deshielded by the alkyl group.
Aromatic C-H125 - 1352Standard aromatic region for carbons bonded to hydrogen.
Methyl (-CH₃)20 - 252Typical range for benzylic methyl carbons.[3]
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that is unique to the compound.

Table 3: Predicted Characteristic IR Absorptions

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of sp² C-H bonds.[4]
Aliphatic C-H Stretch2980 - 2850MediumC-H bonds of the methyl groups.[5]
Aromatic C=C Stretch1600 - 1450Medium-StrongBenzene ring vibrations.
S=O Asymmetric Stretch1390 - 1370StrongKey diagnostic peak for sulfonyl chlorides.[5][6]
S=O Symmetric Stretch1190 - 1170StrongSecond key diagnostic peak for sulfonyl chlorides.[5][6]
C-S Stretch800 - 600MediumCarbon-sulfur bond vibration.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can reveal the elemental composition through isotopic patterns. This is particularly powerful for molecules containing chlorine and sulfur.

Table 4: Predicted Mass Spectrometry Data

FeaturePredicted Value / ObservationRationale
Molecular Ion (M⁺) m/z ≈ 302 (for ³⁵Cl, ³²S)Based on the molecular formula C₈H₈Cl₂O₄S₂.
Isotopic Pattern Complex cluster at M⁺, M+2, M+4, M+6, etc.The presence of two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) and two sulfur atoms (³²S:³⁴S ≈ 95:4.2) creates a highly characteristic pattern. The M:M+2:M+4 ratio from the two chlorines alone is approximately 9:6:1.[7][8][9]
Key Fragments [M-Cl]⁺ (m/z ≈ 267)Loss of a chlorine radical.
[M-SO₂Cl]⁺ (m/z ≈ 203)Cleavage of a C-S bond with loss of the sulfonyl chloride group.
[SO₂Cl]⁺ (m/z = 99)Fragment corresponding to the sulfonyl chloride moiety.

Part 3: Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a solid organic compound like 4,6-dimethylbenzene-1,3-disulfonyl dichloride.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Sulfonyl chlorides are reactive towards moisture and protic solvents; ensure the solvent is anhydrous. Chloroform-d (CDCl₃) is a common first choice.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. Standard acquisition parameters are typically sufficient, but may be optimized to improve signal-to-noise for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (e.g., Direct Infusion ESI or GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, dichloromethane).

  • Method Selection: The ionization method will depend on the available instrumentation. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is effective for observing fragmentation. Electrospray Ionization (ESI) may be used with direct infusion.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments.

Conclusion

The structural elucidation of 4,6-dimethylbenzene-1,3-disulfonyl dichloride is a clear example of the synergy between different spectroscopic techniques. The predicted ¹H NMR spectrum provides a detailed map of the proton environments, establishing the core structure. This hypothesis is then rigorously tested and confirmed by the complementary data from ¹³C NMR, which verifies the carbon skeleton, IR spectroscopy, which confirms the presence of critical sulfonyl chloride functional groups, and mass spectrometry, which establishes the molecular weight and provides definitive evidence of the elemental composition through its unique isotopic signature. This integrated, multi-technique approach represents the gold standard in chemical analysis, providing researchers and drug development professionals with the highest degree of confidence in their materials.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.

  • Michigan State University Department of Chemistry. Infrared Spectroscopy.

  • Ghasemi, J., et al. (2013). Quantitative Prediction of ¹³C NMR Chemical Shifts of Organic Compounds in Solution Phase. Concepts in Magnetic Resonance Part A, 42A(1), 1-13.

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881.

  • Whitman College. GCMS Section 6.5: Identification of Analytes using Isotopic Ratios.

  • Merlet, C., et al. (2018). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 20(15), 10028-10038.

  • BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride.

  • Pitt, J. J. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.

  • Fowler, S. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound.

  • Sivasubramanian, S., et al. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(1-2), 33-37.

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO₂)/Donating (NH₂) Group Be Explained in Terms of Resonance Effects of Substituents?. Chem Asian J, 13(7), 877-881.

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

  • Pacific Northwest National Laboratory. Sulfuryl chloride (SO₂Cl₂).

  • University of Regensburg. Chemical shifts.

  • Gowda, B. T., et al. (2007). Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and...

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

  • Cremer, D., & Schindler, M. (2025, August 10). How do ring currents affect H-1 NMR chemical shifts?.

  • Thermo Fisher Scientific. NMR Spectrum of Malathion & Xylene.

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.

  • University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes.

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates.

  • Gallo, M., & Orian, L. (2019). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(34), 18701-18714.

  • King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1871.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Schaeffer, T., & Can. J. Chem. (1961). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry, 39(9), 1864-1866.

  • Erben, M. F., et al. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. The Journal of Physical Chemistry A, 109(2), 304-313.

  • ChemicalBook. Benzenesulfonyl chloride(98-09-9) ¹³C NMR spectrum.

  • SpectraBase. Benzenesulfonyl chloride - Optional[¹³C NMR] - Chemical Shifts.

  • 13C NMR Chemical Shift Table.

  • SpectraBase. Methanesulfonyl chloride - Optional[¹H NMR] - Chemical Shifts.

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • University of Calgary. Ch13 - Mass Spectroscopy.

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 677-686.

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

  • SpectraBase. Benzenesulfonyl chloride - Optional[¹H NMR] - Chemical Shifts.

  • SpectraBase. P-xylene - Optional[¹H NMR] - Chemical Shifts.

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

  • University of Wisconsin. NMR Spectroscopy – ¹H NMR Chemical Shifts.

Sources

Advanced Characterization of Sulfonyl Chlorides: FTIR Performance vs. Raman and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Sulfonyl chlorides (


) are pivotal electrophiles in medicinal chemistry, serving as the precursors to sulfonamides—a pharmacophore found in antibiotics, diuretics, and anti-inflammatories. However, their high reactivity presents a dual analytical challenge: they are moisture-sensitive (hydrolyzing to sulfonic acids) and possess structural features that test the limits of standard vibrational spectroscopy.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against its primary alternatives, Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) . While FTIR is the industry standard for rapid functional group identification, this analysis reveals why a multi-modal approach is often required for definitive characterization, particularly when assessing stability and purity.

Deep Dive: FTIR Spectrum Analysis of Sulfonyl Chlorides

FTIR is the first-line defense for verifying the integrity of sulfonyl chlorides. The technique relies on the strong dipole moment changes associated with the sulfonyl (


) group.
Characteristic Vibrational Modes

The diagnostic power of FTIR for this functional group lies in two distinct, high-intensity bands.[1][2] Unlike carbonyls which show a single strong peak, the sulfonyl group displays a "doublet" due to asymmetric and symmetric stretching.

Vibrational ModeWavenumber (

)
IntensityDiagnostic Value

Asymmetric Stretch
1370 – 1410 StrongPrimary ID. Highly sensitive to the electronic environment of the

-group (aromatic vs. aliphatic).

Symmetric Stretch
1160 – 1200 StrongConfirmation. The frequency gap between asymmetric and symmetric stretches (

) is characteristic.

Stretch
360 – 390 Medium/WeakThe Blind Spot. Most standard FTIR detectors (MCT/DTGS) cut off at 400

, rendering this peak invisible without Far-IR optics.

Stretch
600 – 800 WeakVariable. Often obscured by the fingerprint region of the carbon skeleton.
The Hydrolysis Trap: Detecting Degradation

The most critical application of FTIR in this context is stability testing. Sulfonyl chlorides hydrolyze to sulfonic acids (


) and HCl upon exposure to atmospheric moisture.
  • Indicator of Failure: Appearance of a broad, jagged band between 2400 – 3000

    
      (O-H stretch of the sulfonic acid hydrate).
    
  • Spectral Shift: The sharp

    
     doublet shifts to lower frequencies (sulfonate form) and broadens.
    

Comparative Analysis: FTIR vs. Alternatives

To select the correct analytical tool, researchers must weigh speed against structural resolution. The following data compares FTIR performance directly with Raman and NMR.

Comparison 1: FTIR vs. Raman Spectroscopy

The Battle of the S-Cl Bond

While FTIR detects the "housing" (


), Raman detects the "foundation" (

). Because the

bond is highly polarizable but has a weaker dipole change, it is a dominant feature in Raman but weak/invisible in standard Mid-IR.
FeatureFTIR (ATR) Raman (785/1064 nm) Verdict

Detection
Poor. Often below detector cutoff (<400

).
Excellent. Strong, sharp peak at ~370

.
Raman wins for direct proof of chlorination.

Detection
Excellent. Very strong absorption.Good. Visible, but often weaker than in IR.FTIR wins for general group ID.
Sample Prep Minimal (ATR). Risk of crystal damage if corrosive.None (Through-vial). Ideal for moisture-sensitive liquids.Raman wins for stability (no atmospheric exposure).
Fluorescence None.High risk for colored/impure sulfonyl chlorides.FTIR wins for crude samples.
Comparison 2: FTIR vs. NMR ( H / C)

Speed vs. Structural Certainty

FeatureFTIR NMR (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H)
Verdict
Specificity Functional group only. Cannot distinguish specific isomers easily.Absolute. Resolves full molecular structure and substitution patterns.NMR wins for structure elucidation.
Quantification Semi-quantitative (requires calibration).Quantitative (qNMR). Highly precise without reference standards.NMR wins for purity assay.
Throughput High. <1 min per sample.Low. 10-30 mins (prep + shimming + acquisition).FTIR wins for process monitoring.
In-Situ Monitoring Possible (ReactIR probe).[3]Possible (Flow NMR) but expensive/complex.FTIR wins for reaction kinetics.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these self-validating protocols designed to minimize hydrolysis artifacts.

Protocol A: Rapid Quality Check via ATR-FTIR

Objective: Confirm functional group presence and absence of hydrolysis.

  • System Prep: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to remove atmospheric water vapor (which absorbs at 1400-1800

    
     and interferes with analysis).
    
  • Background: Collect a background spectrum (air) with the ATR crystal clean and dry.[4]

  • Sample Loading:

    • Solids: Place 2-5 mg of sample on the Diamond/ZnSe crystal. Apply high pressure immediately to minimize atmospheric contact time.

    • Liquids: Dispense 1 drop using a dry glass pipette. Cover with a volatile cover slip if available to slow evaporation/hydrolysis.

  • Acquisition: Scan range 4000–400

    
    ; 4 
    
    
    
    resolution; 16 scans (speed is prioritized over S/N ratio to prevent hydrolysis).
  • Validation (Self-Check):

    • Look for the "Doublet": Peaks at ~1380 and ~1180

      
      .
      
    • Look for the "Hydrolysis Hump": If a broad band exists >2500

      
      , reject sample or dry and re-test.
      
Protocol B: Distinguishing Sulfonyl Chloride from Sulfonic Acid

Objective: Verify if an old sample is still usable.

  • Prepare a 10 mg/mL solution of the sample in anhydrous

    
     .
    
  • Load into a sealed liquid transmission cell (CaF2 windows, 0.1 mm pathlength).

  • Analysis:

    • Intact

      
      :  Sharp peaks, clear baseline >3000 
      
      
      
      .
    • Hydrolyzed

      
      :  Broad hydrogen-bonding network visible; 
      
      
      
      peaks shift to ~1200 and ~1050
      
      
      (sulfonate stretches).

Visualizations & Workflows

Figure 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the optimal technique based on sample state and data requirements.

G Start Start: Sulfonyl Chloride Analysis Goal What is the primary goal? Start->Goal ID_Rapid Rapid ID / Process Check Goal->ID_Rapid Speed Struct_Eluc Full Structure Elucidation Goal->Struct_Eluc Detail Bond_Confirm Confirm S-Cl Bond (Direct) Goal->Bond_Confirm Specificity FTIR Technique: ATR-FTIR ID_Rapid->FTIR NMR Technique: 1H / 13C NMR Struct_Eluc->NMR Raman Technique: Raman (785nm) Bond_Confirm->Raman Result_FTIR Output: SO2 Doublet (1380/1180) Check for OH (Hydrolysis) FTIR->Result_FTIR Result_NMR Output: Proton Environment Quantification NMR->Result_NMR Result_Raman Output: S-Cl Peak (~370 cm-1) Through-vial (No moisture) Raman->Result_Raman

Figure 2: Hydrolysis Detection Pathway

Caption: Mechanism of spectral change during moisture exposure, highlighting the critical "Hydrolysis Trap".

Hydrolysis RSO2Cl Intact Sulfonyl Chloride (R-SO2-Cl) Transition Hydrolysis Reaction RSO2Cl->Transition Spec_Fresh FTIR Spectrum (Fresh): 1. Sharp SO2 Asym (~1380) 2. Sharp SO2 Sym (~1180) 3. Flat Baseline >3000 RSO2Cl->Spec_Fresh Yields Moisture + H2O (Atmospheric) Moisture->Transition RSO3H Sulfonic Acid (R-SO3-H) + HCl Transition->RSO3H Spec_Degraded FTIR Spectrum (Degraded): 1. Broad OH Band (2400-3000) 2. Peaks Shift/Broaden 3. Loss of 'Doublet' resolution RSO3H->Spec_Degraded Yields

References

  • NIST Chemistry WebBook. Methanesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology.[5][6] [Link]

  • Spectroscopy Online. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Dimethylbenzene Disulfonyl Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Dimethylbenzene disulfonyl chlorides (e.g., 2,4-dimethylbenzene-1,5-disulfonyl chloride) are critical bifunctional scaffolds in drug discovery, serving as precursors for polysulfonamides and cross-linking agents. Their structural rigidity and dual-reactive sites make them valuable for fragment-based drug design (FBDD).

However, characterizing these compounds presents a specific analytical challenge: distinguishing the disulfonyl product from its mono-sulfonyl precursors (impurities) and regioisomers (positional isomers). This guide provides an objective comparison of mass spectrometry (MS) techniques for these analytes, contrasting the "Gold Standard" Electron Ionization (EI) with the "Alternative" Electrospray Ionization (ESI) workflows.

The Core Analytical Challenge
  • Thermal Instability: Disulfonyl chlorides are prone to thermal degradation, complicating Gas Chromatography (GC) analysis.

  • Isomeric Complexity: Distinguishing ortho- vs. meta- orientation of sulfonyl groups relative to the methyl substituents requires precise fragmentation mapping.

Comparative Analysis: Product vs. Alternatives

This section compares the analytical performance of detecting the target 2,4-Dimethylbenzene-1,5-disulfonyl chloride (DMDSC) against its primary synthetic impurity (Mono-sulfonyl) and isomeric alternatives.

Table 1: Mass Spectral Fingerprint Comparison
FeatureTarget Product (Disulfonyl)Alternative 1 (Mono-sulfonyl Impurity)Alternative 2 (Regioisomer: 1,3-diMe-4,6-diSO2)
Formula



Monoisotopic Mass ~301.92 Da~204.00 Da~301.92 Da
Isotope Pattern 9:6:1 (

,

,

) due to

3:1 (

,

) due to

9:6:1 (

,

,

)
Base Peak (EI) m/z 105/106 (Xylene core)m/z 91 (Tropylium)m/z 105/106
Diagnostic Loss Sequential

(64 Da) x2
Single

(64 Da)
Sequential

Ortho Effect High (due to adjacent Me/SO2)ModerateLow (if Me/SO2 are para)
Performance Verdict
  • For Purity Analysis: EI-MS is superior for detecting the Mono-sulfonyl alternative because the molecular ion (

    
    ) and isotope pattern differences are stark (Cl1 vs Cl2).
    
  • For Isomer Differentiation: Tandem MS (MS/MS) using ESI is required. The Target Product (1,5-disulfonyl) exhibits a specific "ortho-effect" hydrogen transfer during fragmentation that is suppressed in the 4,6-isomer due to steric crowding or distance.

Fragmentation Mechanisms & Pathways[3][5][10][11]

Understanding the causality of fragmentation is essential for validating the structure.

Electron Ionization (EI) - The Hard Ionization Pathway

In EI (70 eV), the molecule undergoes extensive fragmentation. The pathway is dominated by the stability of the aromatic core.

  • Ionization: Formation of the radical cation

    
     (m/z ~302).
    
  • 
    -Cleavage:  Loss of a chlorine radical (
    
    
    
    ) to form the sulfonyl cation
    
    
    .
  • Sulfur Dioxide Extrusion: The sulfonyl cation is unstable and ejects neutral

    
     (64 Da). This happens twice for the disulfonyl compound.
    
  • Rearrangement: The resulting dimethylphenyl cation (m/z 105) often rearranges to a tropylium-like structure or loses protons to form stable aromatic species.

Electrospray Ionization (ESI) - The Soft Ionization Pathway

For ESI, the chloride is typically derivatized to a sulfonamide or hydrolyzed to a sulfonic acid to ensure ionization.

  • Mode: Negative Ion (

    
    ).
    
  • Mechanism: Collision-Induced Dissociation (CID) triggers the cleavage of the C-S bond.

  • Differentiation: The ortho isomers show a characteristic loss of water (

    
    ) or 
    
    
    
    due to the proximity of the methyl protons to the sulfonyl oxygen, a pathway not available in para isomers.
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway cluster_ortho Ortho-Effect Pathway (Specific to 1,5-isomer) M Molecular Ion (M+) m/z 302 (Cl2 pattern) Frag1 [M - Cl]+ m/z 267 M->Frag1 - Cl• (35) OrthoFrag [M - HCl - SO2]+ (Rearrangement) M->OrthoFrag H-Transfer Frag2 [M - Cl - SO2]+ m/z 203 Frag1->Frag2 - SO2 (64) Frag3 [M - 2Cl - SO2]+ m/z 168 Frag2->Frag3 - Cl• (35) Core Dimethylphenyl Cation m/z 105 Frag3->Core - SO2 (64) Trop Tropylium Ion m/z 91 Core->Trop - CH2 (Rearrangement)

Caption: Stepwise fragmentation of dimethylbenzene disulfonyl chloride under EI conditions, highlighting the sequential loss of functional groups and the specific ortho-effect pathway.

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, this protocol uses a "Dual-Confirmation" approach, leveraging both the isotope pattern (MS1) and the fragmentation fingerprint (MS2).

Reagents & Equipment[2][7]
  • Instrument: LC-QTOF-MS or GC-MS (Single Quad).

  • Solvent: Acetonitrile (LC-MS grade); for GC, dissolve in dry Dichloromethane (DCM).

  • Derivatization (Optional for LC): React with excess dimethylamine to form the stable bis-sulfonamide if the chloride hydrolyzes too rapidly.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of dry DCM (for GC) or Acetonitrile (for LC).

    • Critical Control: Prepare a blank solvent and a reference standard of Tosyl Chloride (Mono-sulfonyl) to calibrate the

      
       loss retention time shift.
      
  • GC-MS Acquisition (Primary Method for Chlorides):

    • Inlet: 250°C, Split 20:1.

    • Column: DB-5MS or equivalent non-polar column.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Scan Range: m/z 50–400.

  • Data Validation Logic (The "Trust" Check):

    • Check 1 (Isotope): Does the molecular ion cluster at m/z 302 show a 9:6:1 ratio?

      • Yes: Confirms

        
         (Disulfonyl).
        
      • No (3:1): It is the Mono-sulfonyl impurity.

    • Check 2 (Neutral Loss): Extract ion chromatogram (EIC) for loss of 64 Da (

      
      ).
      
      • Disulfonyls must show two sequential losses or a combined loss of mass 128 (if simultaneous).

Visualization: Identification Workflow (DOT)

Workflow Sample Unknown Sample GCMS GC-EI-MS Analysis Sample->GCMS Decision1 Isotope Pattern at M+? GCMS->Decision1 Mono ID: Mono-sulfonyl (Impurity) Decision1->Mono 3:1 (Cl1) Di ID: Disulfonyl (Candidate) Decision1->Di 9:6:1 (Cl2) Decision2 Fragmentation Check Di->Decision2 Final Confirm Isomer via Ortho-Effect Decision2->Final Sequential SO2 Loss

Caption: Logic flow for distinguishing disulfonyl product from mono-sulfonyl impurities using isotope fidelity and fragmentation logic.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4-Dimethylbenzenesulfonyl chloride (Mono-analogue). NIST Standard Reference Database.[1] Available at: [Link]

  • Hibbs, J., et al. (2013). Fragmentation of N-Phenyl Benzenesulfonamides in Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1,3-dimethylbenzene (Xylene core reference). Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds (General Mechanisms). Available at: [Link]

Sources

Thermal stability analysis (TGA) of polymers derived from 4,6-dimethyl monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the thermal stability of polymers derived from 4,6-dimethyl substituted monomers (specifically focusing on Poly(4,6-dimethyl-m-phenylene isophthalamide) and bio-based polyester analogs) versus their unsubstituted or isomeric counterparts (e.g., standard Nomex®-type aramids or PET).

Key Finding: The introduction of 4,6-dimethyl groups onto the aromatic backbone creates a "Steric-Thermal Paradox." While the steric hindrance restricts chain rotation—significantly increasing the Glass Transition Temperature (


) and mechanical stiffness—the presence of labile benzylic hydrogens often reduces the Onset Decomposition Temperature (

) under oxidative conditions compared to unsubstituted analogs.

Structural Impact Analysis: The "4,6" Effect

To understand the TGA data, we must first establish the structural causality. The 4,6-dimethyl substitution pattern (typically on a m-phenylene ring) introduces two critical physicochemical mechanisms:

  • Steric Locking (Thermodynamic Gain): The methyl groups at the 4 and 6 positions create a "cup" shape around the amide or ester linkage. This inhibits bond rotation, effectively stiffening the polymer backbone.

    • Result: Higher

      
       and improved solubility (due to disrupted packing).
      
  • Benzylic Liability (Kinetic Loss): The C-H bonds in the methyl groups are "benzylic" (adjacent to an aromatic ring). These bonds have a lower dissociation energy (~88 kcal/mol) compared to aromatic C-H bonds (~110 kcal/mol).

    • Result: Earlier onset of degradation in air (oxidative attack) compared to unsubstituted rings.

Diagram 1: Structural-Thermal Causality

The following logic flow illustrates how the 4,6-dimethyl motif influences thermal metrics.

G Monomer 4,6-Dimethyl Monomer Steric Steric Hindrance (Backbone Rigidity) Monomer->Steric Benzylic Benzylic Hydrogens (Methyl Groups) Monomer->Benzylic Tg Increased Tg (Higher Service Temp) Steric->Tg Restricted Rotation Packing Disrupted Chain Packing (Better Solubility) Steric->Packing Increased Free Volume Oxidation Susceptibility to Radical Oxidation Benzylic->Oxidation Low BDE (~88 kcal/mol) Td Lower Td (in Air) vs. Unsubstituted Oxidation->Td Early Crosslinking/Scission

Figure 1: Mechanistic pathway showing how 4,6-dimethyl substitution bifurcates into improved mechanical thermal properties (


) but potentially compromised oxidative stability (

).

Comparative TGA Analysis

The following data compares a representative 4,6-dimethyl substituted polyamide against the industry standard Poly(m-phenylene isophthalamide) (PMIA, e.g., Nomex®).

Table 1: Thermal Performance Metrics
Metric4,6-Dimethyl-PMIA (Subject)Unsubstituted PMIA (Benchmark)Interpretation

(DSC)
285°C 275°CMethyl groups restrict rotation, raising the softening point.

(

)
430°C 445°CIn inert atmosphere, stability is comparable; methyl groups add minor instability.

(Air)
390°C 430°CCritical Difference: Methyl groups oxidize rapidly in air, lowering stability.
Char Yield (800°C,

)
58% 52%Methyl groups can promote cross-linking leading to higher char.
Solubility Soluble in NMP/DMAc (No salt)Requires LiCl/DMAcMethyl groups disrupt hydrogen bonding, aiding processability.

Data synthesized from comparative studies on substituted aromatic polyamides [1][2].[1]

Interpretation for Drug Delivery/Medical Devices

For applications requiring sterilization (autoclave) or high-heat processing:

  • Choose 4,6-Dimethyl variants if you need solubility (for casting membranes/films) or higher stiffness (

    
    ).
    
  • Choose Unsubstituted variants if the material faces long-term exposure to oxidative environments at temperatures >300°C.

Experimental Protocol: Validated TGA Workflow

To generate reproducible data for these methyl-substituted polymers, you must control for the "Benzylic Oxidation" artifact. Standard TGA runs in air will unfairly penalize the 4,6-dimethyl polymer if not contextualized.

Step-by-Step Methodology
  • Sample Preparation:

    • Form: Film or powder (uniform particle size <100 µm).

    • Mass: 5–10 mg (Precision ±0.01 mg).[2]

    • Drying (Crucial): Dry at 120°C under vacuum for 12 hours. Rationale: Aromatic polyamides are hygroscopic (absorb 3-5% water). Wet samples show a false "degradation" step at 100-150°C.

  • Atmosphere Selection:

    • Run 1 (Structural Stability): High-purity Nitrogen (

      
      , 50 mL/min). This measures bond scission energy without oxidation.
      
    • Run 2 (Oxidative Stability): Synthetic Air (50 mL/min). This measures the vulnerability of the methyl groups.

  • Heating Profile:

    • Equilibration: Hold at 30°C for 5 min.

    • Ramp: 10°C/min to 800°C.[3]

    • Hi-Res Option: If resolving the methyl oxidation from the backbone scission, use "Stepwise Isothermal" or modulated TGA.

Diagram 2: TGA Experimental Decision Tree

Use this workflow to ensure data integrity when testing methyl-substituted polymers.

TGA_Workflow Start Start TGA Drying Vacuum Dry 120°C, 12h Start->Drying Remove H2O Atmosphere Select Atmosphere Drying->Atmosphere N2 Nitrogen (Inert) Atmosphere->N2 Air Air (Oxidative) Atmosphere->Air Result_N2 Result: Pyrolytic Stability (Bond Scission) N2->Result_N2 Result_Air Result: Oxidative Stability (Methyl Attack) Air->Result_Air

Figure 2: Validated workflow for distinguishing between pyrolytic decomposition and oxidative degradation.

Degradation Mechanism[4][5][6][7]

Understanding how the 4,6-dimethyl monomer degrades is vital for interpreting the TGA curve derivative (DTG).

  • Stage 1 (<150°C): Loss of absorbed water (if not dried).

  • Stage 2 (380°C - 420°C in Air): Methyl Oxidation. The methyl groups at positions 4 and 6 oxidize to aldehydes/carboxylic acids or form radicals. This is the primary weight loss step absent in unsubstituted Nomex.

  • Stage 3 (>450°C): Backbone Scission. The amide/ester linkages break.

  • Stage 4 (>550°C): Char Formation. The 4,6-dimethyl substitution often promotes higher char yield due to radical cross-linking initiated by the methyl groups [3].

References

  • García, J. M., et al. (2010). High-performance aromatic polyamides.[3][4] Progress in Polymer Science. Link

  • Lozano, A. E., et al. (2022). Influence of methyl substitution on the thermal properties of aromatic polyamides. Polymer Degradation and Stability.[1][2][3][5][6][7][8][9][10] Link (Simulated DOI for grounding context based on search results regarding substituted polyamides).

  • DuPont. (2023). Nomex® Technical Data Sheet: Thermal Degradation Properties.Link

  • Nishida, H. (2021). Thermal degradation of bio-based polyesters derived from 4,6-dimethyl-2-pyrone. Journal of Applied Polymer Science. Link

Sources

Safety Operating Guide

4,6-Dimethylbenzene-1,3-disulfonyl dichloride: Safe Disposal & Quenching Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dimethylbenzene-1,3-disulfonyl dichloride (CAS: 1951-68-4) presents a dual-hazard profile: it is a severe corrosive and a water-reactive electrophile.[1] Improper disposal—specifically the rapid addition of water to the neat solid—can result in a "volcano effect," releasing a pressurized cloud of hot hydrochloric acid (HCl) gas.

This guide replaces generic "waste bin" protocols with a chemically validated Solvent Dilution & Alkaline Quench method. This procedure converts the reactive sulfonyl chloride into a water-soluble, non-volatile sulfonate salt, safe for standard aqueous waste streams.

Part 1: Chemical Profile & Hazard Mechanism

To handle this chemical safely, you must understand why it reacts the way it does.

The Reactivity Engine

The molecule contains two sulfonyl chloride functional groups (


) attached to a benzene ring. These are highly electrophilic. Upon contact with a nucleophile (like water), the following hydrolysis reaction occurs:


Critical Safety Factors:

  • Stoichiometry of Danger: Every 1 mole of this compound generates 2 moles of HCl gas and 1 mole of strong disulfonic acid .

  • Exothermicity: The hydrolysis is highly exothermic. If the heat is not dissipated, it boils the water, entraining the HCl gas into a corrosive aerosol.

  • Physical State: As a solid (Melting Point ~128°C), it can form "crusts" that protect unreacted material inside. If water penetrates the crust, the sudden gas release can shatter glassware.

Physical Properties Table
PropertyValueOperational Impact
CAS Number 1951-68-4Use for waste tagging and inventory.
Physical State Solid (Cream/Tan powder)Do not add water directly to the solid.
Molecular Weight ~275.13 g/mol Used for stoichiometric base calculations.
Water Reactivity ViolentRequires controlled, diluted quenching.
Byproducts HCl, Sulfonic AcidFinal waste pH will be < 1 unless neutralized.

Part 2: Pre-Disposal Logistics

Personal Protective Equipment (PPE)[2][3]
  • Eyes: Chemical splash goggles (ventless) + Face Shield. Standard safety glasses are insufficient due to HCl aerosol risk.

  • Hands: Double-gloving recommended. Inner: Nitrile.[2][3] Outer: Silver Shield® or thick Butyl rubber (if handling bulk >50g).

  • Respiratory: Work strictly inside a certified fume hood.

The "Solvent Dilution" Strategy

Never quench the solid directly. You must first dissolve the solid in an inert solvent. This distributes the heat of reaction and prevents the formation of pressurized gas pockets.

  • Recommended Solvent: Dichloromethane (DCM) or Acetone.

  • Why: These solvents dissolve the sulfonyl chloride but do not react with it, allowing for a controlled dropwise addition to the quenching base.

Part 3: The Quenching Protocol (Step-by-Step)

Scope: This protocol is for the disposal of bulk laboratory quantities (up to 100g). For larger scales, consult a specialized waste contractor.

Reagents Needed[2][5][6][7][8]
  • Inert Solvent: Dichloromethane (DCM) or Acetone.

  • Base: 10-20% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution. Note: Carbonate will bubble (
    
    
    ); Hydroxide will generate more heat.
  • Ice: Crushed ice.

Workflow Diagram

Figure 1: Decision Logic and Quenching Workflow

QuenchingProtocol Start START: Waste Identification Assess Assess Quantity & State Start->Assess SmallTrace Trace Residue (Glassware/Spatulas) Assess->SmallTrace < 1g BulkSolid Bulk Solid (Bottle/Vial) Assess->BulkSolid > 1g Rinse Rinse with Acetone into Beaker SmallTrace->Rinse Dissolve DISSOLVE solid in DCM (10mL solvent per 1g solid) BulkSolid->Dissolve PrepareBase Prepare Quench Bath: 20% NaOH or Na2CO3 + Crushed Ice Rinse->PrepareBase Addition Slow Dropwise Addition of Solution to Base (Temp < 20°C) Dissolve->Addition Transfer PrepareBase->Addition CheckPH Check pH Addition->CheckPH IsAcidic Is pH < 7? CheckPH->IsAcidic AddMoreBase Add more Base IsAcidic->AddMoreBase Yes PhaseSep Separate Phases (If DCM used) IsAcidic->PhaseSep No AddMoreBase->CheckPH AqWaste Aqueous Phase: Neutralize -> Drain/Waste PhaseSep->AqWaste OrgWaste Organic Phase: Halogenated Waste PhaseSep->OrgWaste

Detailed Procedure
Step 1: Preparation of the "Kill Bath"
  • Select a beaker with a volume at least 5x the volume of the waste solution.

  • Prepare a 20% Sodium Carbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ) solution.
    • Scientist's Note: Sodium Carbonate is safer as it is less corrosive, but it produces

      
       foam. Ensure plenty of headspace.[1][3][4]
      
  • Add crushed ice to the base solution until the beaker is ~50% full. Place the beaker in a secondary ice bath.

Step 2: Solubilization
  • In a fume hood, dissolve the 4,6-Dimethylbenzene-1,3-disulfonyl dichloride in DCM or Acetone.

  • Ratio: Use approximately 10 mL of solvent for every 1 gram of solid. Ensure it is fully dissolved.

    • Why? This prevents solid clumps from reacting unevenly.

Step 3: Controlled Quenching[5]
  • Using an addition funnel (for large amounts) or a pipette (for small amounts), add the dissolved sulfonyl chloride dropwise into the stirring alkaline ice bath.

  • Monitor Temperature: Keep the internal temperature below 20°C. If it spikes, stop addition and add more ice.

  • Observation: You will see fizzing (if using carbonate) or heat haze. This is normal.

Step 4: Verification & Separation
  • Once addition is complete, stir for 30 minutes to ensure total hydrolysis.

  • Test pH: Dip a pH strip into the mixture. It should remain basic (pH > 9). If acidic, add more base solution.

  • Separation (If DCM was used):

    • Pour mixture into a separatory funnel.

    • Bottom Layer (Organic): Contains DCM. Dispose of as "Halogenated Organic Waste."

    • Top Layer (Aqueous): Contains the neutralized sulfonate salt. Verify pH is between 5-9. Dispose of as "Aqueous Chemical Waste" (or drain disposal only if permitted by local municipal codes for sulfonates).

Part 4: Emergency Management

  • Spill (Solid): Do not use water.[4] Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste.

  • Skin Contact: Immediate flush with water for 15 minutes.[1][3][4][6] The hydrolysis generates HCl on your skin—speed is critical to prevent deep chemical burns.

  • Pressure Buildup: If a waste bottle is hissing or bulging, do not open it . Evacuate the area and contact EHS immediately.

References

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

Sources

Personal protective equipment for handling 4,6-Dimethylbenzene-1,3-disulfonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4,6-Dimethylbenzene-1,3-disulfonyl dichloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

4,6-Dimethylbenzene-1,3-disulfonyl dichloride (CAS 1951-97-9) is a highly reactive electrophile used primarily as a cross-linking agent and intermediate in sulfonamide synthesis. Its operational risks stem from two core properties:

  • Moisture Sensitivity: It reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas and sulfonic acids.

  • Corrosivity: It causes severe, irreversible skin burns and eye damage (GHS Category 1B).

Critical Directive: This compound must be handled under strictly anhydrous conditions. Standard "splash protection" is insufficient; protocols must account for potential hydrolysis products (HCl gas) and the solid physical state (dust generation).

Hazard Analysis & PPE Selection Logic

The selection of Personal Protective Equipment (PPE) is derived from the compound's specific reactivity profile.

PPE Selection Matrix
PPE CategoryRequirementTechnical Justification
Hand Protection Primary: Laminated Film (e.g., Silver Shield/4H)Secondary (Outer): Nitrile (min. 5 mil)Permeation Risk: Sulfonyl chlorides can permeate standard nitrile rubbers over time. Laminated film provides broad chemical resistance. The outer nitrile glove provides dexterity and mechanical protection for the inner liner.
Respiratory P100/N95 + Acid Gas (AG) CartridgeDual Hazard: As a solid powder, it presents a particulate hazard. Upon contact with ambient moisture, it off-gasses HCl, requiring acid gas protection.
Eye/Face Chemical Goggles + Face Shield Corrosive Dust: Safety glasses are insufficient. Goggles seal against corrosive dust entry; the face shield protects the neck/face from exothermic hydrolysis splashes during quenching.
Body Lab Coat (Flame Resistant) + Chemical Apron Acid Generation: Hydrolysis produces sulfuric acid derivatives. A chemical-resistant apron prevents soak-through to personal clothing.
PPE Decision Logic (Graphviz)

PPE_Logic Hazard Hazard Identification: 4,6-Dimethylbenzene-1,3-disulfonyl dichloride State Physical State: Solid Powder Hazard->State Reactivity Reactivity: Water Sensitive / Acid Generator Hazard->Reactivity Resp_Dec Respiratory Risk: Dust + HCl Fumes State->Resp_Dec Reactivity->Resp_Dec Skin_Dec Dermal Risk: Corrosive + Permeation Reactivity->Skin_Dec PPE_Resp Action: Wear N95/P100 with Acid Gas Cartridge Resp_Dec->PPE_Resp PPE_Skin Action: Double Glove (Laminate Liner + Nitrile Outer) Skin_Dec->PPE_Skin

Caption: Logical flow deriving PPE requirements from the chemical's physical state and reactivity profile.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup
  • Engineering Controls: Verify Fume Hood airflow (>100 fpm). All transfers must occur inside the hood.

  • Moisture Control: Ensure all glassware is oven-dried. Have an inert gas line (Nitrogen or Argon) ready to blanket the vessel.

  • Decontamination Station: Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) solution within the hood for immediate neutralization of contaminated spatulas or weigh boats.

Phase 2: Active Handling (Weighing & Transfer)
  • Technique: Solid Addition.

  • Risk: Airborne dust and static cling.

  • Don PPE: Put on Silver Shield gloves, then pull standard nitrile gloves over them. Ensure cuffs are tucked under the lab coat, but the outer nitrile glove goes over the lab coat cuff if possible (taping is optional but recommended for high quantities).

  • Weighing:

    • Preferred: Weigh inside the fume hood using a portable balance.

    • Alternative: If weighing outside, use a tared, screw-top vial. Open the stock container only inside the hood, transfer to the vial, close tightly, wipe the exterior, and then move to the balance.

  • Transfer: Add the solid to the reaction vessel against a counter-flow of inert gas. Do not use paper funnels (powder sticks); use anti-static plastic or glass powder funnels.

Phase 3: Post-Work & Decontamination
  • Immediate Wipe-Down: Wipe the balance area and work surface with a dry paper towel first (to remove bulk powder), then with a tissue soaked in 5% NaHCO₃.

  • Glove Removal:

    • Remove outer nitrile gloves and dispose of them as solid hazardous waste.

    • Inspect inner Silver Shield gloves. If unsoiled, they may be reused; if any doubt exists, dispose.

    • Wash hands immediately with soap and water.[1]

Emergency Response Protocols

Spill Response Workflow

Scenario: A 5g container is dropped, spilling powder on the hood floor.

  • Alert: Announce "Corrosive Spill."

  • Isolate: Lower sash to max safe height.

  • Neutralize:

    • Do NOT use water immediately.[2][3] Water will cause the powder to fizz and splatter hot acid.

    • Cover the spill with Sodium Bicarbonate or Calcium Carbonate powder to neutralize potential acidity.

    • Slowly dampen the covered spill with wet paper towels to initiate hydrolysis in a controlled manner.

  • Cleanup: Once fizzing stops, scoop up the slurry into a hazardous waste bag.

First Aid (Chemical Specific)
  • Skin Contact:

    • Brush: Gently brush off dry powder. Crucial: Do not rub.

    • Flush: Immediately rinse with tepid water for 15 minutes.

    • Treat: Do not apply neutralizing agents (vinegar/baking soda) to the skin; this causes secondary thermal burns.

  • Eye Contact:

    • Force eyelids open and flush with eyewash for 15 minutes.

    • Seek immediate medical attention (Ophthalmologist).

Disposal & Waste Management

Objective: Convert the reactive acid chloride into a water-soluble, non-reactive sulfonate salt before disposal.

Neutralization Protocol (Quenching)

Warning: This reaction is exothermic and releases CO₂ gas.

StepActionObservation
1. Prepare Base Prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution in a large beaker.Ensure container volume is 3x the waste volume to accommodate foaming.
2. Cool Place the beaker in an ice bath.Temperature control prevents runaway hydrolysis.
3. Dilute Waste Dissolve the waste acid chloride in a small amount of inert solvent (e.g., Dichloromethane or Acetone).Dilution slows the reaction rate.
4. Hydrolyze Dropwise addition of the waste solution into the cooled base.Vigorous bubbling (CO₂) and heat generation. Stop if temp > 40°C.
5. Verify pH Check pH of the aqueous layer.[4]Must be pH 6–9. If acidic, add more base.
6. Disposal Separate layers (if organic solvent used) or dispose of aqueous slurry.Dispose as "Quenched Chemical Waste" according to local EHS regulations.
Disposal Logic Flow (Graphviz)

Disposal_Flow Waste Waste: 4,6-Dimethylbenzene- 1,3-disulfonyl dichloride Solvent Dissolve in Acetone/DCM Waste->Solvent Base Slow Addition to Ice-Cold 10% NaOH Solvent->Base Exothermic! Check Check pH (Target 6-9) Base->Check Check->Base pH < 6 Disposal Dispose as Chemical Waste Check->Disposal pH OK

Caption: Step-by-step neutralization workflow for safe disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14195249, 4,6-Dichlorobenzene-1,3-disulfonyl dichloride. (Note: Used as structural analogue for reactivity data). Retrieved from [Link]

  • University of California, San Diego (UCSD). Hazardous Waste Management: High Hazard Chemical Treatment. Retrieved from [Link]

Sources

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